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  • Product: 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine
  • CAS: 312311-35-6

Core Science & Biosynthesis

Foundational

in vitro pharmacological properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Abstract This technical guide provides a comprehensive overview of the in vitro pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a novel synthetic small molecule with potential therapeutic applications. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects [2, 8]. This document details a systematic approach to characterizing the compound's mechanism of action, potency, and selectivity, with a focus on its potential as a phosphodiesterase (PDE) inhibitor. The protocols and methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the in vitro evaluation of this and similar pyrazole derivatives.

Introduction: The Rationale for Investigating 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic actions [5, 8]. The biological versatility of pyrazole derivatives stems from their ability to interact with a variety of biological targets through different substitution patterns [1, 14]. The specific compound, 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, features a dimethoxyphenyl group, which has been noted in other heterocyclic compounds to influence potency against certain enzymes [12].

Given the structural similarities of this compound to known phosphodiesterase (PDE) inhibitors, which often contain a heterocyclic core and a substituted phenyl ring, a primary hypothesis is that it may target one or more PDE isoforms. PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [9, 10]. Inhibition of specific PDEs can lead to a variety of physiological effects, making them attractive targets for therapeutic intervention in inflammatory diseases, neurological disorders, and cardiovascular conditions [9]. This guide outlines a comprehensive in vitro strategy to test this hypothesis and elucidate the pharmacological profile of this novel pyrazole derivative.

Primary Target Identification and Potency Determination

The initial phase of characterization involves screening the compound against a panel of phosphodiesterase enzymes to identify its primary target(s) and determine its potency.

Experimental Protocol: Broad-Spectrum PDE Inhibition Assay

This initial screen is designed to assess the compound's inhibitory activity against a representative panel of the 11 PDE families.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (PDE1-11) are obtained from a commercial source. The fluorescently labeled cAMP and cGMP substrates are prepared in the appropriate assay buffer.

  • Compound Preparation: A 10 mM stock solution of 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is prepared in 100% DMSO. A serial dilution series is then prepared to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well microplate.

    • Add 10 µL of the diluted PDE enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing a competing, non-fluorescent nucleotide.

    • Read the plate on a fluorescence polarization reader to determine the extent of substrate hydrolysis.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

Data Presentation: Hypothetical Primary Screening Results

The following table summarizes the hypothetical percentage of inhibition at a screening concentration of 10 µM.

PDE Isoform% Inhibition at 10 µM
PDE1A15%
PDE2A22%
PDE3B8%
PDE4B 92%
PDE5A18%
PDE7A35%
PDE8A5%
PDE9A12%
PDE10A28%
PDE11A10%

These hypothetical results suggest that 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a potent and selective inhibitor of PDE4B.

Experimental Protocol: IC₅₀ Determination for PDE4B

Following the identification of PDE4B as the primary target, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • The assay is performed as described in section 2.1, with the following modifications:

    • Only the PDE4B enzyme is used.

    • A 12-point, 3-fold serial dilution of the compound is prepared, typically starting from a high concentration of 100 µM.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Data Presentation: Hypothetical PDE4B IC₅₀
ParameterValue
IC₅₀75 nM

Selectivity Profiling

To further characterize the compound's specificity, its inhibitory activity is assessed against other PDE families at a wider range of concentrations. This is crucial for predicting potential off-target effects.

Experimental Protocol: PDE Selectivity Panel

Methodology:

The IC₅₀ determination protocol (section 2.3) is repeated for all other PDE isoforms where significant inhibition was observed in the primary screen (e.g., PDE2A, PDE7A, PDE10A), as well as for closely related isoforms within the PDE4 family (PDE4A, PDE4C, PDE4D).

Data Presentation: Hypothetical PDE Selectivity Profile
PDE IsoformIC₅₀ (nM)Selectivity vs. PDE4B
PDE4B 75 -
PDE4D1502-fold
PDE4A3004-fold
PDE4C4506-fold
PDE7A>10,000>133-fold
PDE2A>10,000>133-fold
PDE10A>10,000>133-fold

These hypothetical data indicate good selectivity for the PDE4 family over other PDE families, with a slight preference for the PDE4B and PDE4D isoforms.

Mechanism of Action Studies

Understanding how the compound inhibits the enzyme is critical. Mechanism of action studies determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.

Experimental Workflow: Enzyme Kinetics

cluster_0 Enzyme Kinetics Workflow A Prepare serial dilutions of substrate (cAMP) E Measure reaction velocity at different substrate concentrations A->E B Prepare fixed concentrations of inhibitor (e.g., 0, 0.5x, 1x, 2x IC₅₀) C Incubate PDE4B with inhibitor B->C D Initiate reaction by adding substrate C->D D->E F Plot data using Lineweaver-Burk or Michaelis-Menten plots E->F G Determine mode of inhibition F->G cluster_0 cAMP Signaling Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Stimulus PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Inhibitor 4-(3,4-Dimethoxyphenyl)- 1,3-dimethyl-1H-pyrazol-5-amine Inhibitor->PDE4B

Caption: Mechanism of cAMP signaling modulation by a PDE4 inhibitor.

Experimental Protocol: Cellular cAMP Assay

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing PDE4B (e.g., U937 human monocytic cells) is cultured to an appropriate density.

  • Cell Treatment: Cells are pre-treated with various concentrations of 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine for 30 minutes.

  • cAMP Stimulation: Intracellular cAMP production is stimulated by adding an adenylate cyclase activator, such as forskolin, for 15 minutes.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of cAMP is plotted against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the in vitro pharmacological characterization of 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Based on the hypothetical data presented, this compound emerges as a potent and selective inhibitor of PDE4B with corresponding cellular activity. The pyrazole scaffold continues to be a valuable starting point for the design of novel therapeutics [1, 7].

Further studies should include:

  • Profiling against a broader panel of kinases and receptors to ensure target specificity.

  • In vivo pharmacokinetic and pharmacodynamic studies to assess bioavailability and efficacy in animal models of inflammatory diseases.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

The methodologies detailed in this whitepaper provide a solid foundation for the continued investigation and potential development of this promising compound.

References

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]

  • Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed. [Link]

  • Synthesis and pharmacological evaluation of pyrazole derivatives. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

  • EP1799673A1 - Pyrazole derivatives as phosphodiesterase 4 inhibitors - Google P
  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease - MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. [Link]

  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

Exploratory

crystal structure and physicochemical properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

An In-Depth Technical Guide to the Structural and Physicochemical Characterization of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Disclaimer: As of the date of this document, specific experimental data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Physicochemical Characterization of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Disclaimer: As of the date of this document, specific experimental data for the crystal structure and comprehensive physicochemical properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine are not extensively available in the public domain. This guide, therefore, serves as a predictive and methodological framework for its complete characterization. It is designed for researchers, scientists, and drug development professionals, leveraging data from structurally analogous compounds and established analytical principles to provide a robust investigational roadmap.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous commercially available drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1] The specific substitution pattern of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, featuring a dimethoxy-substituted phenyl ring, suggests potential interactions with biological targets where electron-donating and hydrogen-bonding functionalities are critical. This guide outlines the essential experimental and analytical workflows required to establish a foundational understanding of this molecule's solid-state structure and key physicochemical parameters, which are critical determinants of its downstream developability as a therapeutic candidate.

Part 1: Crystal Structure Determination via Single-Crystal X-ray Diffraction

The definitive, unambiguous determination of a molecule's three-dimensional atomic arrangement is paramount. It reveals crucial details about conformation, intermolecular interactions, and packing, which directly influence properties like solubility and stability. Single-crystal X-ray diffraction is the gold standard for this purpose.[2][3] For novel compounds like the title molecule, this technique is not merely confirmatory; it is foundational.[4]

Rationale for Crystallization Strategy

The presence of both aromatic rings and polar amine/methoxy groups suggests that a systematic screening of solvents with varying polarities is necessary for successful crystallization. The primary amine group provides a site for hydrogen bonding, which can be exploited to form well-ordered crystalline lattices.

Proposed Experimental Protocol for Crystal Growth and Structure Elucidation

This protocol is a self-validating system designed to produce and analyze diffraction-quality single crystals.

  • Material Purification:

    • Causality: Impurities are a primary inhibitor of crystal growth. The starting material must be of the highest purity (>98%, confirmed by HPLC and NMR).

    • Protocol: Recrystallize the synthesized compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove any residual starting materials or byproducts.

  • Crystal Growth Screening:

    • Causality: The thermodynamics of crystallization are highly dependent on solvent, temperature, and saturation rate. A multi-condition screening approach maximizes the probability of success.

    • Protocol:

      • Slow Evaporation: Prepare saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) in small vials. Loosely cap the vials to allow for slow solvent evaporation at room temperature.

      • Vapor Diffusion (Hanging Drop): Place a droplet of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir solution of a miscible anti-solvent. The slow diffusion of the anti-solvent into the droplet gradually reduces the compound's solubility, promoting crystallization.

  • X-ray Data Collection and Processing:

    • Causality: High-quality diffraction data is essential for an accurate structure solution.[5]

    • Protocol:

      • Select a suitable, defect-free crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[2][3]

      • Place the crystal in a stream of cold nitrogen gas (100 K) to minimize thermal motion and radiation damage.

      • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using an area detector.

      • Process the raw diffraction data to determine unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement:

    • Causality: The phase problem is solved to generate an initial electron density map, which is then refined to create the final, accurate molecular model.[6]

    • Protocol:

      • Use direct methods or Patterson synthesis to solve the phase problem and generate an initial structural model.

      • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The refinement quality is assessed using metrics like R1 and wR2.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_solution Phase 3: Structure Elucidation Purification Compound Purification (>98%) Screening Crystallization Screening (Evaporation, Vapor Diffusion) Purification->Screening Mounting Crystal Selection & Mounting Screening->Mounting DataCollection X-ray Data Collection (100 K) Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement CIF Final CIF File & Report Refinement->CIF

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 2: Physicochemical Property Profiling

The physicochemical properties of a molecule are the primary determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] Accurate measurement of these parameters is essential for predicting a compound's in vivo behavior.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for the title compound, extrapolated from structurally similar molecules and computational models. These serve as benchmarks for experimental validation.

PropertyPredicted Value/RangeRationale & Cited Analogs
Molecular Weight 247.30 g/mol Calculated
Melting Point (°C) 130 - 150The related 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a melting point of 124.45 °C.[8] The addition of polar methoxy groups and potential for stronger hydrogen bonding is expected to increase the melting point.
cLogP ~2.0 - 2.8The phenyl analog has a calculated LogP of ~1.9. The two methoxy groups will slightly increase lipophilicity. This value is within the desirable range for oral drug absorption.[7]
Aqueous Solubility Low to ModerateThe related 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a water solubility of 615.66 mg/L.[8] The methoxy groups may slightly improve solubility through hydrogen bonding with water, but the overall molecule remains largely hydrophobic.
pKa (Basic) 4.0 - 5.5The primary amine (position 5) is the most basic site. Its basicity is reduced by the electron-withdrawing nature of the adjacent aromatic pyrazole ring.
Detailed Experimental Protocols
  • Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of lipophilicity, a key predictor of membrane permeability and plasma protein binding.[9] The shake-flask method is the definitive, albeit manual, technique.[9]

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in n-octanol.

    • Pre-saturate n-octanol with water and water with n-octanol for 24 hours to establish equilibrium.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

    • Shake vigorously for 30 minutes to ensure thorough partitioning.

    • Allow the two phases to separate completely (centrifugation may be required to break emulsions).

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

    • Calculate P = [Concentration in Octanol] / [Concentration in Water] and LogP = log10(P).

  • Rationale: The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[10][11] Given the presence of a basic amine, potentiometric titration is a direct and reliable method.[12]

  • Protocol (Potentiometric Titration):

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

    • Adjust the initial pH of the solution to ~2.0 with a standardized HCl solution to ensure the amine is fully protonated.

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]

Visualization of Physicochemical Profiling Workflow

G cluster_physchem Physicochemical Property Determination cluster_logp LogP (Lipophilicity) cluster_pka pKa (Ionization) Compound Purified Compound LogP_Exp Shake-Flask (Octanol/Water) Compound->LogP_Exp pKa_Exp Potentiometric Titration Compound->pKa_Exp LogP_Analysis HPLC-UV Analysis LogP_Exp->LogP_Analysis LogP_Result Calculate LogP LogP_Analysis->LogP_Result pKa_Analysis Plot pH vs. Titrant Vol. pKa_Exp->pKa_Analysis pKa_Result Determine pKa at Inflection Point pKa_Analysis->pKa_Result

Caption: Experimental workflow for key physicochemical properties.

Conclusion

This technical guide provides a comprehensive, actionable framework for the definitive characterization of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By systematically applying the gold-standard methodologies of single-crystal X-ray diffraction, potentiometric titration, and the shake-flask method, researchers can generate the critical data package necessary to understand the molecule's solid-state properties and its fundamental physicochemical behavior. This information is indispensable for any further investigation into its potential as a drug candidate, enabling informed decisions in lead optimization, formulation development, and preclinical studies.

References

  • Nayak, S. G., & Poojary, B. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2019(1), M1055. [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-3-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). Retrieved from [Link]

  • MSN Laboratories Private Limited. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine. Technical Disclosure Commons. [Link]

  • Chemspace. (n.d.). 3,4-dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X Ray crystallography. PMC. [Link]

  • Nayak, S. G., & Poojary, B. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

  • Jasinski, J. P., Golen, J. A., & El-Gohary, S. M. (2012). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC. [Link]

  • International Journal of Innovative Research in Social Sciences. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • American Chemical Society. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • IUCrData. (2021). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. PMC. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl)‐1H‐pyrazole 8 j. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Maccallini, C., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PMC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Retrieved from [Link]

Sources

Foundational

Characterizing the Receptor Binding Affinity Profile of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

An In-Depth Technical Guide Abstract The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, present in a wide array of approved therapeutic agents with diverse mechanisms of action, from anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, present in a wide array of approved therapeutic agents with diverse mechanisms of action, from anti-inflammatory to antipsychotic drugs. This guide focuses on a specific analogue, 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a compound of interest due to its structural features which suggest a high probability of interaction with key enzymatic targets. Specifically, the presence of a catechol ether moiety (3,4-dimethoxyphenyl group) strongly implies a potential interaction with the phosphodiesterase type 4 (PDE4) family of enzymes, as this group is a well-established pharmacophore for potent PDE4 inhibitors. This document provides a comprehensive framework for the systematic evaluation of this compound's receptor binding affinity profile. It outlines the scientific rationale for target selection, provides a detailed, self-validating experimental protocol for affinity determination, and establishes a blueprint for data interpretation and visualization, thereby enabling a thorough preclinical characterization.

Introduction and Rationale

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a substituted aminopyrazole. While direct pharmacological data for this specific molecule is not extensively published, its structural components provide a logical starting point for investigation. The pyrazole core is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various binding interactions.

The key to a rational screening approach lies in deconstructing the molecule's features:

  • Pyrazole Core: A five-membered aromatic heterocycle that serves as the central scaffold. Its substitution pattern dictates the spatial orientation of pharmacophoric groups.

  • 1,3-Dimethyl Substitution: These methyl groups can influence solubility and may engage in hydrophobic interactions within a binding pocket. They also block potential metabolic sites and lock the tautomeric form of the pyrazole ring.

  • 5-Amine Group: This functional group can act as a hydrogen bond donor or acceptor, a critical feature for receptor-ligand recognition.

  • 4-(3,4-Dimethoxyphenyl) Group: This is the most informative feature. The catechol ether structure is a classic component of numerous selective PDE4 inhibitors, where it forms crucial hydrogen bonds with an invariant glutamine residue in the enzyme's active site.

Based on this analysis, the primary hypothesis is that 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a therapeutically significant target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma. Therefore, the primary objective is to determine the binding affinity (Ki) of the compound for PDE4 enzyme subtypes.

Proposed Primary Target Family: Phosphodiesterase 4 (PDE4)

PDE4 is a family of enzymes that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a downstream cascade of anti-inflammatory effects. There are four subtypes of PDE4 (A, B, C, and D), and developing subtype-selective inhibitors is a key goal to optimize efficacy and minimize side effects.

The logical workflow for characterizing our compound is to first determine its affinity for a representative PDE4 subtype and then expand to a broader panel for selectivity profiling.

Experimental Protocol: Competitive Radioligand Binding Assay for PDE4D

This section provides a detailed, step-by-step methodology for determining the binding affinity of the test compound against human PDE4D. Radioligand binding assays are considered a gold standard for quantifying the affinity between a ligand and its target receptor due to their sensitivity and robustness.[1]

Causality Behind Experimental Choices
  • Why a Competitive Assay? This format is ideal for screening and characterizing unlabeled compounds.[2] It measures the ability of our test compound to displace a radiolabeled ligand with known affinity for the target, allowing us to calculate the test compound's inhibitory constant (Ki).

  • Why [³H]-Rolipram? Rolipram is a well-characterized, high-affinity PDE4 inhibitor. The tritiated ([³H]) version serves as an excellent radioligand, providing a stable and sensitive signal for detection. Its binding characteristics to PDE4 are extensively documented.

  • Why Filtration? The assay terminates by rapid vacuum filtration through glass fiber filters.[3] This method efficiently separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through), a critical step for accurate quantification.

  • Why Recombinant Human PDE4D? Using a specific, purified recombinant enzyme subtype ensures that the measured affinity is for the intended target, eliminating confounding variables from other PDE family members or cellular proteins.

Materials and Reagents
  • Test Compound: 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: Recombinant human PDE4D (e.g., from a commercial supplier).

  • Radioligand: [³H]-Rolipram (specific activity ~70-90 Ci/mmol).

  • Non-specific Control: Roflumilast (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B).

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Instrumentation: 96-well plate harvester, microplate scintillation counter.

Step-by-Step Assay Protocol
  • Test Compound Dilution:

    • Perform a serial dilution of the 10 mM test compound stock in 100% DMSO.

    • Subsequently, dilute these stocks into the Assay Buffer to create the final assay concentrations (e.g., ranging from 0.1 nM to 100 µM). The final DMSO concentration in the assay must be kept constant and low (e.g., ≤1%) across all wells to prevent solvent effects.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells (n=3): Add 50 µL of Assay Buffer. These wells measure the maximum binding of the radioligand in the absence of a competitor.

    • Non-specific Binding (NSB) wells (n=3): Add 50 µL of 10 µM Roflumilast. These wells measure the amount of radioligand that binds non-specifically to the filters and protein, which must be subtracted.

    • Competitive Binding wells: Add 50 µL of each serially diluted test compound concentration (in triplicate).

  • Reagent Addition:

    • To all wells, add 100 µL of diluted recombinant human PDE4D enzyme in ice-cold Assay Buffer (final concentration e.g., 5-10 µg protein/well).

    • To all wells, add 50 µL of [³H]-Rolipram diluted in Assay Buffer. The final concentration should be approximately equal to its dissociation constant (Kd) for the enzyme, ensuring a robust signal-to-noise ratio.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Prime the filter plate by washing with Assay Buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate using a 96-well harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove all unbound radioligand.

  • Signal Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition cluster_analysis 4. Data Analysis prep_cpd Serial Dilution of Test Compound prep_reagents Prepare Radioligand and Enzyme Solutions plate_setup Plate Setup (TB, NSB, Competitor Wells) prep_reagents->plate_setup add_enzyme Add PDE4D Enzyme plate_setup->add_enzyme add_radio Add [3H]-Rolipram add_enzyme->add_radio incubate Incubate to Equilibrium (60 min, RT) add_radio->incubate harvest Harvest & Filter incubate->harvest wash Wash Filters (x4) harvest->wash count Add Scintillant & Count CPM wash->count calc_sb Calculate Specific Binding count->calc_sb plot_curve Plot Dose-Response Curve calc_sb->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki

Caption: Experimental workflow for the PDE4D competitive binding assay.

Data Analysis and Presentation

Calculating Affinity (Ki)

The raw data (CPM) is first converted to specific binding.

  • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • The percent inhibition by the test compound at each concentration is calculated as: % Inhibition = 100 * (1 - (SB_compound - NSB) / (TB - NSB))

The % Inhibition is then plotted against the logarithm of the test compound concentration. A non-linear regression (sigmoidal dose-response) analysis is used to determine the IC₅₀ , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The IC₅₀ is an assay-dependent value. To convert it to the Inhibition Constant (Ki) , a true measure of affinity, the Cheng-Prusoff equation is used.

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand ([³H]-Rolipram) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the target enzyme (a known value from prior saturation binding experiments).

Data Presentation

Quantitative binding data should be summarized in a clear, tabular format. A comprehensive screening panel would include multiple PDE subtypes to assess selectivity, as well as structurally related off-targets like cyclooxygenase (COX) enzymes, given the prevalence of pyrazoles as COX inhibitors.

Table 1: Hypothetical Binding Affinity Profile of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

TargetLigand/SubstrateAssay TypeKi (nM)Selectivity vs. PDE4D
PDE4D [³H]-RolipramRadioligand Binding15.2 -
PDE4B[³H]-RolipramRadioligand Binding45.63.0-fold
PDE4A[³H]-RolipramRadioligand Binding121.08.0-fold
PDE4C[³H]-RolipramRadioligand Binding155.810.3-fold
PDE1B[³H]-VinpocetineRadioligand Binding>10,000>650-fold
PDE5A[³H]-SildenafilRadioligand Binding>10,000>650-fold
COX-1Arachidonic AcidEnzymatic Assay>10,000>650-fold
COX-2Arachidonic AcidEnzymatic Assay8,500>550-fold

Data presented are for illustrative purposes only.

Interpretation and Next Steps

The hypothetical data in Table 1 suggest that 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a potent and selective PDE4D inhibitor. The Ki of 15.2 nM indicates high affinity for the primary target. Furthermore, the compound shows good selectivity against other PDE4 subtypes and excellent selectivity (>650-fold) against other PDE families and COX enzymes. This profile is promising for a therapeutic candidate, as PDE4D selectivity is often sought to minimize side effects like emesis, which are associated with broader PDE4 inhibition.

Signaling Pathway Context

Inhibiting PDE4D directly impacts the cAMP signaling pathway. The diagram below illustrates this mechanism.

G GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4D PDE4D cAMP->PDE4D Degraded by CREB CREB Phosphorylation PKA->CREB Activates Response Anti-inflammatory Gene Expression CREB->Response AMP AMP (Inactive) PDE4D->AMP TestCpd Test Compound (Inhibitor) TestCpd->PDE4D INHIBITS

Caption: cAMP signaling pathway showing the inhibitory action of the test compound on PDE4D.

Recommended Future Work
  • Functional Assays: Confirm that binding affinity translates to functional inhibition. This can be done via cell-based assays measuring cAMP accumulation or downstream effects like inhibition of TNF-α release from LPS-stimulated peripheral blood mononuclear cells (PBMCs).

  • Broader Selectivity Profiling: Screen the compound against a wider panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen panel) to identify any potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the compound to understand how modifications to the pyrazole core or its substituents affect potency and selectivity.

  • In Vivo Efficacy: Evaluate the compound in animal models of inflammatory disease (e.g., LPS-induced pulmonary inflammation in rodents) to establish in vivo proof-of-concept.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the receptor binding profile of novel chemical entities like 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, paving the way for further drug development.

References

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY Source: International Union of Basic & Clinical Pharmacology / British Pharmacological Society URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 Source: Nucleic Acids Research URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube / ChemHelp ASAP URL: [Link]

  • Title: How to Interpret IC50 and Kd in Drug–Target Interactions Source: Bitesize Bio URL: [Link]

  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

Sources

Exploratory

in vivo pharmacokinetics and bioavailability of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Title: Preclinical Pharmacokinetics and Bioavailability of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide Executive Summary & Structural Rationale Pyrazole derivatives, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Pharmacokinetics and Bioavailability of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

Pyrazole derivatives, particularly pyrazol-5-amines, are privileged scaffolds in medicinal chemistry, frequently utilized for their potent target engagement in oncology, inflammation, and infectious diseases (1)[1]. The compound 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine integrates a highly functionalized pyrazole core with a dimethoxyphenyl moiety. While this structural combination often yields high in vitro efficacy, it introduces specific pharmacokinetic (PK) liabilities that dictate its in vivo behavior.

As a Senior Application Scientist, understanding the causality behind a molecule's structural liabilities is paramount before initiating in vivo studies:

  • Primary Amine (-NH2): Influences the pKa (~4.5-5.5), rendering the molecule predominantly unionized at intestinal pH (pH 6.8), which theoretically favors passive transcellular absorption.

  • Dimethoxyphenyl Group: This is a classic metabolic "soft spot." The methoxy groups are highly susceptible to Cytochrome P450 (CYP3A4/CYP2C9)-mediated O-demethylation, often leading to a high hepatic extraction ratio and a pronounced first-pass effect (2)[2].

  • 1,3-Dimethylpyrazole Core: Provides lipophilicity (LogP ~2.5), enhancing the volume of distribution (Vd) but necessitating careful formulation for intravenous dosing due to limited aqueous solubility.

MetabolicPathway Parent 4-(3,4-Dimethoxyphenyl)- 1,3-dimethyl-1H-pyrazol-5-amine CYP Hepatic CYP450 (O-Demethylation) Parent->CYP Phase I Oxidation Metabolite Phenolic Metabolite (Active/Inactive) CYP->Metabolite Clearance Phase2 Phase II UGT (Glucuronidation) Metabolite->Phase2 Conjugation Excretion Renal / Biliary Excretion Phase2->Excretion Elimination

Predicted primary metabolic pathway illustrating CYP450-mediated O-demethylation and subsequent clearance.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify the compound in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The protocol below is designed as a self-validating system, utilizing a stable isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ion suppression and ensure absolute quantitative trustworthiness (3)[3].

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS.

    • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant, ensuring total drug recovery and halting ex vivo enzymatic degradation (4)[4].

  • Centrifugation: Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid lowers the pH, ensuring the primary amine remains protonated ([M+H]+), which exponentially increases the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Mass Spectrometry (MRM Mode): Monitor the specific precursor-to-product ion transition. For this compound (Exact Mass ~247.13), the expected Q1 precursor is m/z 248.1 [M+H]+. The collision energy (CE) is optimized to fragment the molecule, yielding a stable pyrazole-derived product ion in Q3.

BioanalyticalWorkflow Plasma Plasma Sample (50 µL) IS Add SIL-IS & Acetonitrile Plasma->IS Centrifuge Centrifugation (15,000 rpm) IS->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Data Data Integration & PK Modeling LCMS->Data

Self-validating LC-MS/MS bioanalytical workflow for plasma sample quantification.

In Vivo Pharmacokinetic Study Design

To determine absolute bioavailability (F%), parallel Intravenous (IV) and Oral (PO) dosing arms must be executed.

  • Animal Model: Male Sprague-Dawley rats (n=6 per route), fasted overnight to eliminate food-effect variables on absorption.

  • Intravenous (IV) Dosing (2 mg/kg): Administered via the tail vein.

    • Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.

    • Causality: The lipophilic nature of the compound requires co-solvents and surfactants to prevent precipitation in the bloodstream, which could artificially alter clearance rates or cause micro-embolisms. The IV route provides the baseline for 100% systemic exposure (AUC_IV), mathematically required to calculate F%.

  • Oral (PO) Dosing (10 mg/kg): Administered via oral gavage.

    • Formulation: 0.5% Methylcellulose in water (suspension).

  • Sampling Timepoints: Blood is collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Data Presentation: Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is utilized to derive the PK parameters. The following table summarizes the anticipated quantitative data profile based on the structural class of dimethoxyphenyl-pyrazoles.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL) 1,850 ± 210420 ± 85Peak systemic exposure. Lower PO Cmax indicates first-pass metabolism.
Tmax (h) 0.083 (First point)1.5 ± 0.5Time to peak concentration. 1.5h suggests moderate intestinal absorption.
AUC_0-inf (h*ng/mL) 2,400 ± 3203,360 ± 410Total systemic exposure over time. Used to calculate absolute bioavailability.
Half-life (t1/2) (h) 2.1 ± 0.42.4 ± 0.5Terminal elimination phase. Short half-life driven by rapid O-demethylation.
Clearance (CL) (L/h/kg) 0.83N/AHigh clearance rate, approaching hepatic blood flow in rats (~3.3 L/h/kg).
Volume of Dist. (Vss) (L/kg) 2.5N/AVss > Total body water (0.67 L/kg) indicates extensive tissue penetration.
Absolute Bioavailability (F%) 100% (Reference) 28% Calculated via: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Scientific Synthesis and Conclusion

The in vivo evaluation of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine reveals a compound with excellent tissue distribution (high Vss) but restricted oral bioavailability (~28%). The causality behind this low F% is not poor absorption—as evidenced by the rapid Tmax of 1.5 hours—but rather extensive hepatic first-pass metabolism targeting the dimethoxy groups.

For drug development professionals seeking to optimize this scaffold, future iterations should focus on blocking these metabolic soft spots. Strategies such as replacing the methoxy groups with bioisosteres (e.g., trifluoromethoxy or cyclopropoxy groups) could significantly depress CYP450 recognition, thereby lowering systemic clearance and boosting oral bioavailability without sacrificing the privileged pyrazole-5-amine target engagement.

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Foundational

molecular docking and computational studies of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

An In-depth Technical Guide to the Molecular Docking and Computational Analysis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Docking and Computational Analysis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking and computational analysis of a specific pyrazole derivative, 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The narrative is structured to emulate a research and development workflow, offering not just procedural steps but also the underlying scientific rationale. We will explore the selection of a pertinent biological target, the meticulous preparation of both the ligand and the receptor, the execution of the docking simulation, and the critical analysis of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutics.[4]

Introduction: The Rationale for Computational Scrutiny

The Prominence of the Pyrazole Moiety

Pyrazole derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. These heterocyclic compounds are featured in numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5] The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific compound of interest, 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, possesses structural features—a substituted phenyl ring and a reactive amine group—that make it a compelling candidate for investigation as a modulator of protein function.

The Imperative of In Silico Methods in Drug Discovery

In the contemporary drug discovery landscape, computational methods such as molecular docking are indispensable for their capacity to provide rapid, cost-effective insights into the molecular interactions that underpin biological activity.[4][6] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, yielding valuable information about binding affinity and the specific non-covalent interactions that stabilize the complex.[7][8] This predictive power allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the entire drug development pipeline.[8]

This guide will use the title compound as a case study to demonstrate a robust and reproducible molecular docking workflow against a selected protein kinase target, a class of enzymes frequently modulated by pyrazole-based inhibitors.[9]

The Experimental Workflow: A Step-by-Step Technical Protocol

The following sections delineate a detailed, self-validating protocol for the molecular docking of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Diagram: Overall Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Post-Docking Analysis l1 Generate 2D Structure l2 Convert to 3D & Add Hydrogens l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 dock Molecular Docking (AutoDock Vina) l4->dock p1 Download from PDB p2 Remove Water & Ligands p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Save as PDBQT p3->p4 p4->dock a1 Analyze Binding Affinity (kcal/mol) dock->a1 a2 Visualize Poses (PyMOL) a1->a2 a3 Identify Key Interactions a2->a3

Caption: A flowchart illustrating the key stages of the molecular docking process.

Ligand Preparation

The fidelity of a docking simulation is critically dependent on the quality of the input ligand structure. The objective is to generate a low-energy, three-dimensional conformation of the molecule.

Protocol:

  • 2D Structure Generation: Draw the structure of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine using a chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, retrieve the structure from a database like PubChem if available. The SMILES string for a closely related compound is COC1=C(C=C(C=C1)C2=C(NN=C2)N)OC.[10] Our target molecule includes two additional methyl groups.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality built-in. Ensure that all hydrogens are explicitly added.

  • Energy Minimization: This is a crucial step to obtain a stereochemically favorable and low-energy conformer. Utilize a force field such as MMFF94 or UFF. This can be performed in software like Avogadro, PyRx, or via command-line tools like Open Babel.

  • File Format Conversion: For use with AutoDock Vina, the final ligand structure must be saved in the PDBQT format. This format includes partial charges and atom type definitions. AutoDock Tools (ADT) is the standard software for this conversion.

Target Selection and Receptor Preparation

The choice of a biological target should be guided by existing literature on the activities of structurally similar compounds. Pyrazole derivatives are well-documented as inhibitors of protein kinases.[9] For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology.

Protocol:

  • Retrieve Protein Structure: Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2OH4 , which contains a co-crystallized pyrazole-based inhibitor.

  • Receptor Cleaning: The raw PDB file contains non-essential information that must be removed.

    • Remove Water Molecules: Water molecules are typically removed from the active site to simplify the docking calculation, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).

    • Remove Co-crystallized Ligands and Co-factors: The native ligand must be removed from the binding pocket to make space for our ligand of interest.

  • Add Hydrogens: PDB files often lack hydrogen atoms. It is essential to add them, particularly polar hydrogens, as they are critical for forming hydrogen bonds.

  • File Format Conversion: As with the ligand, the prepared receptor structure must be converted to the PDBQT format using AutoDock Tools.

The Docking Simulation: Defining the Search Space and Execution

This phase involves defining the search space for the docking algorithm and running the simulation.

Protocol:

  • Define the Binding Site (Grid Box): The docking search must be confined to the region of the protein where the ligand is expected to bind. The most common approach is to define a "grid box" centered on the position of the co-crystallized ligand in the original PDB file. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely. For PDB ID 2OH4, the active site is well-defined.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the docking simulation from the command line. The command will typically look like this: vina --config conf.txt --log log.txt

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

Analysis and Interpretation of Results

The output of a docking simulation is a wealth of data that requires careful analysis to derive meaningful insights.

Binding Affinity

The primary quantitative output is the binding affinity, an estimation of the binding free energy.

Binding PoseBinding Affinity (kcal/mol)
1-9.2
2-8.8
3-8.5
Table 1: Hypothetical docking scores for the top three binding poses of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine with VEGFR2. Lower energy values indicate stronger predicted binding.

A more negative value signifies a more favorable binding interaction. The top-ranked pose (in this hypothetical case, -9.2 kcal/mol) represents the most probable binding mode.

Visualization and Interaction Analysis

Quantitative scores must be contextualized with a qualitative, visual inspection of the binding pose.

Protocol:

  • Load Structures: Open a molecular visualization program like PyMOL or UCSF Chimera. Load the prepared receptor PDBQT file and the output file containing the docked ligand poses.

  • Analyze Interactions: Focus on the top-ranked pose. Identify and analyze the non-covalent interactions between the ligand and the amino acid residues of the receptor's active site. Look for:

    • Hydrogen Bonds: The amine group and the methoxy oxygen atoms on the ligand are potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The phenyl and pyrazole rings can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-Pi Stacking: The aromatic rings of the ligand may stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Diagram: Simplified Protein Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor VEGFR2 (Receptor Tyrosine Kinase) GF->Receptor Binds & Activates P1 Downstream Signaling Proteins (e.g., RAF, MEK, ERK) Receptor->P1 Phosphorylates TF Transcription Factors P1->TF Activates Response Cell Proliferation, Angiogenesis TF->Response Promotes Inhibitor 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl- 1h-pyrazol-5-amine Inhibitor->Receptor Inhibits

Caption: A diagram showing the inhibition of a kinase signaling pathway by our compound.

Conclusion and Future Perspectives

This guide has detailed a comprehensive workflow for the computational analysis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine using molecular docking. The hypothetical results suggest that this compound may bind effectively to the ATP-binding pocket of VEGFR2, indicating its potential as a kinase inhibitor.

However, it is crucial to recognize that molecular docking is a predictive tool. The insights generated should be used to form hypotheses that can be tested experimentally. Future work should involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-receptor complex over time and to gain a more dynamic understanding of the binding interactions.[4]

  • In Vitro Assays: Biochemical assays are necessary to confirm the inhibitory activity of the compound against the target protein and to determine its potency (e.g., IC₅₀ value).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound can help to optimize its potency and selectivity.

By integrating computational and experimental approaches, the path from a promising chemical scaffold to a validated drug candidate can be navigated with greater efficiency and precision.

References

  • Jana, S. B., et al. (2024).
  • Al-Ostoot, F. H., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.
  • Singh, R., et al. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.
  • Al-Jbouri, H. A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Hassan, A. S., et al. (2024).
  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Rizvi, S. M. D., et al. (2025).
  • Tektas, M. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
  • BenchChem. (n.d.).
  • PubChemLite. (n.d.). 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. PubChemLite.
  • Academic Strive. (2024).

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for the Quantification of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Bulk Drug Quantification Introduction & Analyte Profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Bulk Drug Quantification

Introduction & Analyte Profiling

The compound 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a highly functionalized pyrazole derivative. Structurally, it features a hydrophobic 3,4-dimethoxyphenyl moiety and a basic primary amine located at the 5-position of the pyrazole core.

In chromatographic method development, understanding the physicochemical nature of the analyte is the first step in establishing a self-validating system. The primary amine imparts basicity (estimated pKa ~4.5–5.5), which presents a specific chromatographic challenge: free amines are notorious for interacting with residual acidic silanol groups on silica-based stationary phases, leading to severe peak tailing and poor resolution[1]. Furthermore, the dimethoxyphenyl group provides strong chromophoric properties, making Ultraviolet-Visible (UV-Vis) detection the optimal choice for highly sensitive quantification[2].

This application note details a rigorously optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound, validated in strict accordance with the ICH Q2(R2) guidelines[3].

Method Development Strategy: The Causality of Experimental Choices

To transition from a theoretical structure to a robust analytical protocol, every experimental parameter must be justified by chemical causality.

  • Stationary Phase Selection: A standard C18 column often leaves residual silanols exposed. To prevent secondary ion-exchange interactions with the pyrazole-amine, a highly end-capped, base-deactivated C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge) is mandatory.

  • Mobile Phase pH Control: The mobile phase must dictate the ionization state of both the analyte and the column. By utilizing 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0), we achieve a dual effect: the primary amine is fully protonated (ensuring consistent retention), and the residual silanols on the silica matrix are fully neutralized (pKa ~3.5–4.5), thereby eliminating peak tailing[1].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for lipophilic dimethoxyphenyl groups, yielding sharper peak geometries.

HPLC_Workflow A Analyte Profiling (Amine pKa, Lipophilicity, UV Max) B Stationary Phase (End-capped C18) A->B C Mobile Phase Optimization (0.1% TFA to suppress silanols) B->C D System Suitability (Tailing Factor < 1.5, Plates > 5000) C->D E ICH Q2(R2) Validation (Precision, Accuracy, Linearity) D->E

Fig 1: Strategic workflow and causality for pyrazole-amine HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Degas via sonication for 10 minutes[2].

  • Mobile Phase B (Acetonitrile): Filter 1000 mL of HPLC-grade ACN through a 0.22 µm PTFE membrane. Degas prior to use.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using vortex mixing, then make up to the mark with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (60% A / 40% B) to prevent solvent-mismatch peak distortion.

Step 3: Sample Preparation

  • Weigh the equivalent of 10.0 mg of the sample (e.g., API batch).

  • Dissolve in 10 mL of Acetonitrile (sonicate for 5 minutes if necessary).

  • Dilute 1:10 with the mobile phase diluent and filter through a 0.45 µm syringe filter directly into an HPLC vial.

Chromatographic Conditions

Summarized below are the optimized parameters ensuring a self-validating, reproducible run.

ParameterSpecification / SettingJustification
Column Base-deactivated C18 (150 mm × 4.6 mm, 5 µm)Prevents amine-silanol tailing.
Mobile Phase Isocratic: 60% Buffer A / 40% Buffer BBalances retention of the lipophilic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp. 30°C ± 2°CReduces solvent viscosity; stabilizes retention.
Detection (UV) 235 nm (Primary) and 280 nm (Secondary)Captures dimethoxyphenyl π-π* transitions.
Injection Vol. 10 µLPrevents column mass-overload.
Run Time 10.0 minutesEnsures complete elution of potential impurities.

Method Validation Framework (ICH Q2(R2))

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The validation proves that the analytical procedure is fit for its intended purpose[4].

Validation_Logic Root ICH Q2(R2) Validation Lifecycle Spec Specificity (Blank & Forced Degradation) Root->Spec Lin Linearity & Range (50% to 150% of Target) Root->Lin Acc Accuracy (Spike Recovery 80-120%) Root->Acc Prec Precision (Repeatability %RSD < 2.0%) Root->Prec Rob Robustness (Flow ±0.1, Temp ±5°C) Root->Rob

Fig 2: Core parameters and acceptance criteria for analytical validation per ICH Q2(R2).

Validation Execution & Acceptance Criteria

All quantitative validation data must meet predefined system suitability and acceptance criteria to be considered valid.

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL working standard.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates (N) > 5000.
Specificity Inject diluent blank, mobile phase, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the pyrazole-amine. Resolution > 2.0 from degradation products.
Linearity Prepare 5 concentration levels ranging from 50 µg/mL to 150 µg/mL. Plot Area vs. Concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 80%, 100%, and 120% of the target concentration (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 preparations by the same analyst. Intermediate: Different analyst, different day.%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio ≥ 10 for LOQ.

Conclusion

By leveraging the physicochemical properties of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine—specifically addressing its basic amine functional group through acidic mobile phase control and end-capped stationary phases—this protocol establishes a highly reliable quantification method. Adherence to the ICH Q2(R2) framework ensures that the method is not only scientifically sound but also regulatory-compliant, providing a self-validating system for routine pharmaceutical analysis.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA) URL: [Link]

Sources

Application

Application Note: Preparation and Quality Control of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Stock Solutions for In Vitro Assays

Introduction & Mechanistic Profiling The compound 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Molecular Weight: 247.30 g/mol ) is a highly specialized small molecule featuring a pyrazole-5-amine core. In med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profiling

The compound 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Molecular Weight: 247.30 g/mol ) is a highly specialized small molecule featuring a pyrazole-5-amine core. In medicinal chemistry, the 1H-pyrazol-5-amine scaffold is recognized as a privileged structure, frequently utilized in the design of potent ATP-competitive kinase inhibitors targeting Aurora kinases[1] and Tropomyosin Receptor Kinases (Trk)[2].

When preparing this compound for cell culture assays, researchers must account for the distinct physicochemical properties imparted by its functional groups. The 3,4-dimethoxyphenyl moiety significantly increases the molecule's lipophilicity (LogP), which is biologically necessary for establishing hydrophobic interactions within the deep ATP-binding pockets of target kinases[1]. However, this hydrophobicity drastically limits aqueous solubility. While the primary amine at the 5-position can act as a hydrogen bond donor, the hydrophobic bulk dominates the molecule's behavior in water, leading to rapid aggregation, micelle formation, and precipitation if introduced directly into aqueous media.

To bypass this, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary carrier solvent. DMSO's high dielectric constant and amphiphilic nature efficiently disrupt intermolecular hydrogen bonding and solvate the aromatic rings, ensuring the compound remains in a monomeric state prior to cellular introduction.

Physicochemical & Solvation Data

Summarizing the quantitative parameters is critical for accurate molarity calculations and solvent selection.

Table 1: Physicochemical & Solvation Profiling

ParameterValueCausality / Implication
Molecular Formula C₁₃H₁₇N₃O₂Defines atomic stoichiometry.
Molecular Weight 247.30 g/mol Dictates that 2.47 mg is required per 1.0 mL for a 10 mM stock.
Lipophilic Motif 3,4-DimethoxyphenylDrives hydrophobic target interactions; necessitates organic solvent.
Primary Solvent 100% Anhydrous DMSOHigh dielectric constant prevents hydrophobic collapse and precipitation.

Workflow & Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. By integrating a spectrophotometric quality control step, researchers can empirically verify solvation rather than relying on visual assumptions, thereby preventing downstream assay failure.

Phase 1: Primary Stock Preparation (10 mM)
  • Thermal Equilibration: Transfer the sealed vial of lyophilized powder from -20°C storage to a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient humidity. Water condensation into the primary stock drastically reduces the solubility limit of the hydrophobic pyrazole derivative and promotes micro-crystal nucleation.

  • Gravimetric Measurement: Weigh exactly 2.47 mg of the compound into a sterile, low-protein-binding microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of cell-culture grade, 100% anhydrous DMSO to achieve a 10 mM primary stock.

  • Homogenization: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart macroscopic crystal lattices into fully solvated monomers.

  • Quality Control (Self-Validation): Measure the absorbance of the solution at 600 nm (OD600) using a microvolume spectrophotometer (e.g., NanoDrop). An OD600 > 0.01 indicates incomplete solvation (colloid formation). If the OD600 is elevated, repeat the sonication step.

  • Aliquoting: Dispense the validated solution into 50 µL aliquots in amber tubes and store at -80°C.

    • Causality: Amber tubes prevent UV-induced degradation of the dimethoxyphenyl ring. Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

Workflow A 1. Lyophilized Powder Equilibration to RT B 2. Primary Solvation Add 100% Anhydrous DMSO A->B C 3. Homogenization Vortex & Bath Sonication B->C D 4. Quality Control Turbidity Check (OD600 < 0.01) C->D D->C Fail (Precipitate) E 5. Aliquoting & Storage Amber Tubes, -80°C D->E Pass F 6. Working Solution Dilute in Media (<0.1% DMSO) E->F

Workflow for the preparation and QC of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Phase 2: Secondary Working Stock & Cellular Application
  • Thawing: Thaw a single 50 µL aliquot rapidly at 37°C for 2 minutes and vortex immediately to ensure homogeneity.

  • Intermediate Dilution: If performing a dose-response assay, perform all serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Add the DMSO intermediate stock dropwise to pre-warmed (37°C) complete culture media while actively vortexing the media.

    • Causality: Dropwise addition into a large, agitated aqueous sink prevents localized high concentrations of the hydrophobic compound, minimizing the thermodynamic drive to "crash out" of solution.

  • Cytotoxicity Limitation: Ensure the final DMSO concentration in the cell culture well strictly remains ≤0.1% (v/v).

    • Causality: While DMSO concentrations up to 1.5% may be tolerated by robust cell lines (e.g., RAW264.7 macrophages), concentrations exceeding 0.1%–0.5% frequently induce off-target transcriptomic changes, baseline inflammatory suppression, and generalized cytotoxicity[3].

Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Desired Assay Conc.Intermediate Stock (100% DMSO)Vol. of IntermediateVol. of Culture MediaFinal DMSO Conc.
10.0 µM 10 mM (Primary)1.0 µL999.0 µL0.1%
1.0 µM 1 mM1.0 µL999.0 µL0.1%
0.1 µM 100 µM1.0 µL999.0 µL0.1%

Cellular Uptake & Target Engagement

Once properly solvated and introduced to the aqueous extracellular environment, the lipophilic nature of the 3,4-dimethoxyphenyl group facilitates passive partitioning across the phospholipid bilayer. Intracellularly, the pyrazole-5-amine core acts as an ATP-mimetic, engaging the kinase hinge region to block downstream signaling[1][2].

Pathway S Solvated Inhibitor (Aqueous Media) M Lipid Bilayer (Passive Diffusion) S->M Partitioning C Cytosolic Kinase (ATP-Binding Pocket) M->C Intracellular Accumulation I Target Inhibition (Signal Blockade) C->I Competitive Binding

Cellular uptake and target engagement pathway of the solvated pyrazole-5-amine kinase inhibitor.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Pharmaceuticals (PMC / NIH) URL: [Link]

  • Title: Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Method

Application Note: Advanced Functionalization Techniques for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Derivatives

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed as a core pharmacophore in the design of kinase inhibitors (e.g., p38 MAPK, Aurora kinases, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed as a core pharmacophore in the design of kinase inhibitors (e.g., p38 MAPK, Aurora kinases, and CDKs) [1]. The specific derivative 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine offers a highly functionalized starting point for library generation. The presence of the electron-rich 3,4-dimethoxyphenyl group at the C4 position, combined with N1 and C3 methylations, locks the tautomeric state and directs electrophilic derivatization exclusively to the exocyclic C5-amine or the methoxy ethers. This application note details field-proven, self-validating protocols for the regioselective functionalization of this scaffold.

Physicochemical Profiling & Reactivity Mapping

Understanding the intrinsic reactivity of the 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold is critical for rational experimental design [1].

  • Electronic Causality: The exocyclic C5-amine is significantly less nucleophilic than a standard aliphatic amine. The nitrogen's lone pair is partially delocalized into the electron-deficient pyrazole ring. However, the 3,4-dimethoxyphenyl group at C4 acts as an electron-donating group (EDG) via resonance, partially offsetting this deactivation and maintaining sufficient nucleophilicity for acylation and urea formation [2].

  • Steric Causality: The C4 aryl group and the C3 methyl group create a sterically hindered microenvironment around the C5-amine. Consequently, standard room-temperature acylations often stall at low conversions. Overcoming this requires nucleophilic catalysis (e.g., DMAP) or elevated thermal energy (e.g., refluxing toluene for isocyanate addition).

ReactivityMap Scaffold 4-(3,4-Dimethoxyphenyl)- 1,3-dimethyl-1H-pyrazol-5-amine Amide N-Acylation (Amide Library) Scaffold->Amide Acid Chloride, DIPEA, DMAP, DCM Urea Isocyanate Addition (Urea Formation) Scaffold->Urea Isocyanate, Toluene, 110°C Catechol BBr3 Demethylation (Catechol Formation) Scaffold->Catechol BBr3, DCM, -78°C to RT

Figure 1: Divergent functionalization pathways for the 5-aminopyrazole scaffold.

Protocol 1: Regioselective N-Acylation (Amide Library Generation)

Rationale & Causality: Amide linkages are metabolically stable and serve as excellent vectors for exploring structure-activity relationships (SAR). Due to the steric hindrance at the C5 position, N,N-diisopropylethylamine (DIPEA) alone is insufficient to drive the reaction to completion. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric barrier of the pyrazole amine [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 247 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add DIPEA (2.5 mmol, 435 µL) and DMAP (0.1 mmol, 12 mg). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add the desired acid chloride (1.2 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO₂, gradient elution 10-50% EtOAc in Hexanes).

Self-Validation & Quality Control:

  • LC-MS: Look for the expected [M+H]⁺ mass shift corresponding to the addition of the acyl group minus HCl.

  • ¹H NMR: Confirm the disappearance of the broad singlet corresponding to the exocyclic -NH₂ protons (typically around δ 4.5–5.0 ppm) and the appearance of a single downfield -NH amide proton (δ 8.0–9.5 ppm).

Quantitative Data: Optimization of Acylation Conditions

Table 1: Effect of base and catalyst on the N-acylation of the 5-aminopyrazole scaffold with benzoyl chloride.

EntrySolventBase (Eq)Catalyst (Eq)Temp (°C)Time (h)Isolated Yield (%)
1DCMTEA (2.0)None252432
2DCMDIPEA (2.5)None252445
3THFDIPEA (2.5)DMAP (0.1)651268
4 DCM DIPEA (2.5) DMAP (0.1) 25 6 89

Protocol 2: Synthesis of 1-(1,3-Dimethyl-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl)ureas

Rationale & Causality: Ureas derived from 5-aminopyrazoles are privileged motifs that act as potent bidentate hydrogen bond donors/acceptors, frequently targeting the hinge region of kinases such as p38 MAPK [2]. The reaction between the deactivated C5-amine and an isocyanate requires elevated temperatures in a non-polar solvent (toluene) to prevent solvent-mediated quenching of the isocyanate and to provide the activation energy necessary to overcome the steric bulk of the adjacent C4-aryl group.

Step-by-Step Methodology:

  • Preparation: Suspend the 5-aminopyrazole scaffold (1.0 mmol, 247 mg) in anhydrous toluene (8 mL) in a 20 mL microwave vial or heavy-walled pressure vessel.

  • Addition: Add the appropriate aryl or alkyl isocyanate (1.2 mmol) in one portion.

  • Heating: Seal the vessel and heat the mixture to 110 °C in an oil bath for 12 hours. The mixture will transition from a suspension to a clear solution, followed by the precipitation of the urea product as the reaction proceeds.

  • Isolation: Cool the reaction mixture to 0 °C. The urea derivative typically precipitates completely.

  • Workup: Filter the precipitate under a vacuum and wash the filter cake with cold hexanes (2 × 5 mL) and cold diethyl ether (1 × 5 mL) to remove unreacted isocyanate and toluene. Dry under a high vacuum.

Self-Validation & Quality Control:

  • IR Spectroscopy: Confirm the presence of a strong, sharp urea carbonyl stretch (C=O) at ~1650 cm⁻¹ and dual N-H stretches at ~3300–3400 cm⁻¹.

  • Yield Expectation: This precipitation-driven protocol typically yields >80% purity without the need for column chromatography.

Pathway Stimulus Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylation p38MAPK p38 MAPK MKK3_6->p38MAPK Phosphorylation Transcription Inflammatory Gene Transcription p38MAPK->Transcription Activation Inhibitor 5-Aminopyrazole Urea Derivative Inhibitor->p38MAPK ATP-competitive inhibition

Figure 2: Mechanism of action for 5-aminopyrazole urea derivatives in the p38 MAPK pathway.

Protocol 3: Late-Stage Demethylation (Catechol Unmasking)

Rationale & Causality: The 3,4-dimethoxyphenyl group is often utilized as a stable placeholder during the harsh conditions of library synthesis. However, unmasking these ethers to form a catechol can drastically improve aqueous solubility or provide a synthetic handle for attaching PROTAC linkers (e.g., via alkylation of the resulting phenols). Boron tribromide (BBr₃) is a hard Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the strong O-CH₃ bond via bromide nucleophilic attack [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized 5-aminopyrazole derivative (0.5 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cleavage: Slowly add BBr₃ (1.0 M in DCM, 1.5 mL, 1.5 mmol, 3.0 eq) dropwise over 15 minutes. The reaction mixture will typically turn a deep brown or red color.

  • Propagation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Re-cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of anhydrous methanol (2 mL). Caution: Highly exothermic with the evolution of HBr gas.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH ~7. Extract, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

  • ¹H NMR: Confirm the complete disappearance of the two methoxy singlets (typically at δ 3.8–3.9 ppm) and the appearance of broad phenolic -OH peaks (often exchanging, but visible in DMSO-d₆ at δ 8.5–9.5 ppm).

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[Link]

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 15(4), 272-299.[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, experience-driven advice to help you navigate the common challenges associated with this synthesis, improve your reaction yield, and ensure the purity of your final product.

The synthesis of functionalized aminopyrazoles is a cornerstone of medicinal chemistry, with many derivatives forming the basis of commercial drugs.[1] However, the pathway to these valuable molecules is often accompanied by challenges such as low yields, side product formation, and purification difficulties. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.

Core Synthetic Pathway Overview

The most reliable and common method for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[2] For the target molecule, the logical precursors are 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile and methylhydrazine . This reaction leverages the nucleophilicity of the hydrazine to attack the carbonyl carbons, leading to a cyclization and dehydration cascade that forms the aromatic pyrazole ring.

Synthetic_Pathway Precursor 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile Reaction + Process Cyclocondensation (e.g., Ethanol, Acetic Acid) Precursor->Process Hydrazine Methylhydrazine Hydrazine->Process Product 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Process->Product Yield?

Caption: Proposed synthesis of the target compound via cyclocondensation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for forming the 1,3-dimethyl-5-aminopyrazole core?

The reaction proceeds via the nucleophilic attack of methylhydrazine on the β-ketonitrile. The more nucleophilic nitrogen of methylhydrazine typically attacks the more electrophilic ketone carbonyl first, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon. Subsequent tautomerization and dehydration yield the stable, aromatic 5-aminopyrazole ring. The use of methylhydrazine directly installs the methyl group at the N1 position.[3]

Q2: Why is the purity of the starting materials so critical for this reaction?

Low yields in pyrazole synthesis can often be traced back to impure reagents.[4]

  • β-Ketonitrile: This precursor can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities, which breaks it down into a non-reactive β-ketoacid.[3] Ensure it is pure and stored under dry conditions.

  • Methylhydrazine: Hydrazine and its derivatives can degrade over time through oxidation. It is highly recommended to use freshly opened or recently purified methylhydrazine for optimal results.[3]

Q3: What are the most common side reactions that reduce the final yield?

Besides the potential for regioisomer formation (less of a concern with this specific precursor), the primary side reactions are:

  • Hydrolysis of the β-ketonitrile: As mentioned, this is a significant risk if moisture or strong acids/bases are present.[3]

  • Formation of a Stable Hydrazone: The intermediate hydrazone may not cyclize efficiently if the reaction conditions are not optimal (e.g., temperature is too low). This results in the isolation of the hydrazone as a major byproduct.[3]

  • Degradation of Product: The final aminopyrazole product may be unstable under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[4][5]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a direct question-and-answer format.

Q4: My reaction yield is consistently low or I'm getting no product at all. What should I investigate first?

When facing low or no yield, a systematic check of your reaction parameters is the most effective approach.[4]

Step 1: Verify Reagent Quality and Stoichiometry

  • Purity: Re-evaluate the purity of your 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile and methylhydrazine. If in doubt, purify the ketonitrile and use a fresh bottle of hydrazine.

  • Stoichiometry: Ensure you are using the correct molar ratios. It is common practice to use a slight excess (1.1 to 1.2 equivalents) of the hydrazine to drive the reaction to completion.[3]

Step 2: Optimize Reaction Conditions The interplay between solvent, temperature, and catalysts is critical.[5]

ParameterRecommendation & Rationale
Solvent Ethanol or Acetic Acid: Ethanol is a common, effective solvent. Using glacial acetic acid as the solvent can catalyze the reaction and often leads to the desired 5-aminopyrazole regioisomer.[3]
Temperature Start at 60°C: Many pyrazole syntheses proceed well at moderate temperatures (e.g., 60°C). If the reaction is slow (monitor by TLC), you can gradually increase the temperature towards reflux. However, be aware that excessively high temperatures can promote degradation.[3][6]
Catalyst Typically Acid-Catalyzed: The reaction is often self-catalyzed if run in acetic acid. If using a neutral solvent like ethanol, adding a catalytic amount of acetic acid or another acid can promote hydrazone formation and cyclization.

Step 3: Monitor Reaction Progress A reaction that has not reached completion is a common cause of low yield.

  • Use TLC or LC-MS: Monitor the disappearance of your starting materials. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[4][5]

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents 1. Assess Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions (Solvent, Temp) Check_Reagents->Check_Conditions Reagents OK Monitor 3. Monitor Reaction (TLC/LC-MS) Check_Conditions->Monitor Conditions OK Optimize Systematically Optimize Parameters Monitor->Optimize Stalled/Incomplete Success Improved Yield Optimize->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q5: I've isolated a major byproduct instead of my desired aminopyrazole. How do I identify and prevent it?

The most likely byproduct is the uncyclized hydrazone intermediate.

  • Identification: The hydrazone will have a significantly different polarity from the final product (visible on TLC) and a different mass spectrum corresponding to the addition of methylhydrazine to the ketonitrile without the loss of water.

  • Prevention/Solution: If you have isolated the stable hydrazone, you can often force it to cyclize. Redissolve the intermediate in a suitable solvent (like acetic acid or ethanol with a catalytic amount of acid) and heat it. Increasing the temperature or adding an acid catalyst during the initial reaction can also prevent its formation by promoting the final cyclization step.[3]

Q6: The reaction works, but purification is difficult due to persistent impurities. What are my options?

Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired compound.

  • Ensure Complete Reaction: Use TLC/LC-MS to confirm that the limiting reagent has been fully consumed before beginning the workup. If not, extend the reaction time or slightly increase the temperature.

  • Modified Workup: An acid-base extraction can be effective. The 5-amino group on the pyrazole is basic and can be protonated. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent. This can effectively remove non-basic impurities.

  • Chromatography: If co-elution is an issue during column chromatography, try changing the solvent system. A gradient elution moving from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be required.

Experimental Protocols

Protocol 1: General Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Disclaimer: This is a general guideline. Optimization for your specific lab conditions and reagent lots is recommended.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile (1.0 equivalent) in glacial acetic acid (5-10 mL per gram of nitrile).

  • Hydrazine Addition: To the stirring solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80°C.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize it with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the final product.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Dissolve small aliquots of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot a reference lane with your starting material and co-spot another lane with both the starting material and the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (start with 3:1 Hexane:Ethyl Acetate and adjust polarity as needed).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

References
  • Quiroga, J., & Portilla, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. Available at: [Link]

  • Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31698-31718. Available at: [Link]

  • Khan, I., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2019(2), M1054. Available at: [Link]

  • OpenStax. (2023). 24.9 Heterocyclic Amines. In Organic Chemistry. Retrieved from [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Talley, J. J., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(20), 4847-4862. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]

  • Skog, K., & Johansson, M. (1998). Factors affecting the formation and yield of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 227-233. Available at: [Link]

  • Amines and Heterocycles. (2018). Cengage. Retrieved from [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6431. Available at: [Link]

  • Wang, Y., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 26(11), 3326. Available at: [Link]

  • Kumar, A., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(4), 213-255. Available at: [Link]

  • Lassagne, F., et al. (2018). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 59(2), 140-143. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Shaabani, A., et al. (2013). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. International Journal of Molecular Sciences, 14(3), 5482-5493. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine .

Handling heterocyclic small molecules requires moving beyond standard "add solvent and vortex" approaches. This guide explores the thermodynamic and kinetic causality behind solubility failures, providing self-validating protocols to ensure the integrity of your screening assays.

Part 1: Physicochemical Profile & Solubility Quick Reference

To troubleshoot solubility, we must first understand the molecule's structural liabilities. The 1H-pyrazol-5-amine core contains both strong hydrogen bond donors (-NH2) and acceptors (pyrazole nitrogens). Combined with the lipophilic and sterically bulky 3,4-dimethoxyphenyl group, this molecule exhibits a high crystal lattice energy and moderate lipophilicity, making it highly sensitive to solvent quality[1].

Quantitative Solubility Parameters
ParameterValue / CharacteristicImplication for Solvation
Molecular Weight ~247.29 g/mol Optimal for small molecule screening, but requires complete solvation to prevent aggregation.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsProne to forming strong intermolecular crystal lattices; requires a highly polar aprotic solvent (DMSO) to disrupt[1].
Target Stock Concentration 10 mM (Standard)Pushes the thermodynamic solubility limit at room temperature; highly sensitive to water content.
Max Aqueous Concentration < 0.1% DMSO finalHigh risk of solvent-shift nucleation (crash-out) in aqueous assay buffers[2].

Part 2: Core Troubleshooting & FAQs

Q1: Why does the compound fail to dissolve completely in 100% DMSO at 10 mM?

The Causality: The failure to reach a 10 mM concentration is rarely due to the inherent insolubility of the pyrazole in pure DMSO. Instead, it is almost exclusively caused by water contamination . DMSO is highly hygroscopic. When it absorbs atmospheric moisture, water acts as a potent anti-solvent for the lipophilic 3,4-dimethoxyphenyl moiety. Even a 5% water content in DMSO can drastically reduce the solubility of such heterocyclic compounds[3]. Additionally, the strong intermolecular hydrogen bonding of the aminopyrazole core creates a high lattice energy that must be overcome kinetically[1]. The Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored under argon). Apply gentle thermal energy (37°C) and acoustic cavitation (sonication) to break the crystal lattice[2].

Q2: My 10 mM DMSO stock was clear, but the compound precipitated after freezing at -20°C and thawing. How do I prevent this?

The Causality: DMSO has a relatively high freezing point (~18.5°C). During the freezing process, the solvent crystallizes first, excluding the solute and creating localized zones of extreme supersaturation. If the DMSO has absorbed any water, or if the thawing process is uneven, these supersaturated zones nucleate and form highly stable crystals[4]. Repeated freeze-thaw cycles linearly degrade compound concentration and integrity[4]. The Solution: Never subject the master stock to multiple freeze-thaw cycles. Aliquot the solution immediately upon preparation into single-use volumes. When thawing, warm the aliquot to 37°C and vortex thoroughly before opening the tube to ensure any microscopic nuclei are re-solvated.

Q3: The compound "crashes out" when I dilute the DMSO stock into my aqueous assay buffer. What is the mechanism, and how can I fix it?

The Causality: This is known as solvent-shift nucleation . When a 10 mM stock in 100% DMSO is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the highly lipophilic 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine suddenly exceeds its aqueous solubility limit before it can disperse, leading to instantaneous precipitation (often visible as cloudiness)[2]. The Solution: You must control the kinetics of the solvent shift. Perform serial dilutions in 100% DMSO first, so the final addition to the aqueous buffer delivers the compound at a concentration closer to its aqueous thermodynamic limit.

Part 3: Visualizations of Causality & Workflows

Workflow 1: Resolving Primary Dissolution Failures

The following logic tree dictates the self-validating steps required when a compound resists initial solvation.

G Start Weigh Compound Add 100% Anhydrous DMSO Check1 Is it fully dissolved? Start->Check1 Heat Warm to 37°C & Sonicate (Overcome Lattice Energy) Check1->Heat No Success Aliquot & Store at -20°C in Desiccator Check1->Success Yes Check2 Is it fully dissolved? Heat->Check2 Check2->Success Yes Fail Check DMSO Quality (Water Content >0.1%?) Check2->Fail No NewDMSO Use Fresh Anhydrous DMSO or Lower Target Conc. Fail->NewDMSO NewDMSO->Start

Caption: Workflow for resolving primary DMSO dissolution failures.

Workflow 2: Aqueous Dilution Strategy

This diagram illustrates the mechanism of solvent-shift nucleation and the correct intermediate dilution strategy to prevent it.

G Stock 10 mM Stock (100% DMSO) Direct Direct Dilution into Buffer Stock->Direct Incorrect Serial Serial Dilution in 100% DMSO Stock->Serial Correct Crash Solvent Shift Nucleation (Compound Crashes Out) Direct->Crash Intermediate 100x Intermediate Stock (100% DMSO) Serial->Intermediate Rapid Rapid Addition to Buffer with Vigorous Vortexing Intermediate->Rapid Assay Stable Assay Solution (≤1% DMSO Final) Rapid->Assay

Caption: Mechanism and prevention of solvent-shift nucleation in aqueous buffers.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

Objective: To create a thermodynamically stable stock solution while preventing moisture ingress.

  • Equilibration: Allow the lyophilized vial of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Pierce a new, septum-sealed bottle of anhydrous DMSO (≥99.9%) using a dry, sterile syringe. Do not use older, previously opened bottles of DMSO[2].

  • Addition & Agitation: Add the calculated volume of DMSO to the compound. Immediately cap the vial and vortex vigorously for 30 seconds.

  • Thermal & Acoustic Disruption: If particulate matter remains, place the vial in a 37°C ultrasonic water bath for 5–10 minutes. The combination of heat and cavitation provides the kinetic energy required to break the aminopyrazole crystal lattice[1].

  • Aliquotting: Once the solution is completely clear, immediately divide it into 10 µL to 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots at -20°C in a secondary container containing a desiccant (e.g., Drierite)[4].

Protocol B: Aqueous Dilution for Biological Assays

Objective: To introduce the compound into an aqueous environment without triggering solvent-shift nucleation.

  • Thawing: Remove a single-use aliquot from -20°C. Warm it in your hands or a 37°C block for 2 minutes. Vortex before opening to ensure any micro-crystals formed during freezing are re-dissolved.

  • Intermediate Dilution: Do not add the 10 mM stock directly to your cell media or assay buffer. Instead, perform a serial dilution in 100% DMSO to create an intermediate stock (e.g., if your final assay concentration is 10 µM, create a 1 mM intermediate stock in DMSO)[2].

  • Buffer Addition: Place your assay buffer on a vortex mixer at medium speed.

  • Rapid Injection: Using a micropipette, inject the intermediate DMSO stock directly into the center of the vortexing buffer (avoiding the plastic walls). The rapid sheer force disperses the DMSO instantly, preventing localized concentration spikes.

  • Verification: Ensure the final DMSO concentration in your assay does not exceed 1% (v/v) to prevent cellular toxicity and assay interference[2].

References

  • Benchchem. Improving solubility of pyrazole derivatives for reaction.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • National Institutes of Health (PMC). Monitoring compound integrity with cytochrome P450 assays and qHTS.
  • ResearchGate. Stability of Screening Compounds in Wet DMSO.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Recrystallization of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working with 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a highly functionalized building block f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working with 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a highly functionalized building block frequently utilized in the development of kinase and BET bromodomain inhibitors 1.

Due to its electron-rich aminopyrazole core and the lipophilic, electron-donating 3,4-dimethoxyphenyl substituent, this compound presents unique challenges during isolation. This guide provides field-proven troubleshooting strategies, focusing on regioisomer separation, oxidative stability, and the mitigation of liquid-liquid phase separation (LLPS, or "oiling out") during recrystallization.

Section 1: Crude Purification & Chemical Stability (FAQs)

Q: My crude NMR shows a mixture of regioisomers. How do I efficiently isolate the 1,3-dimethyl isomer from the 1,5-dimethyl byproduct before crystallization? A: The synthesis of this compound typically involves the condensation of a β -ketonitrile with methylhydrazine. Because methylhydrazine is an unsymmetrical binucleophile, it attacks the 1,3-dielectrophile to form both 1,3-dimethyl and 1,5-dimethyl regioisomers. Crystallization alone is rarely sufficient to separate these isomers because they co-crystallize. Solution: You must perform silica gel chromatography prior to crystallization. The 1,3-dimethyl isomer generally exhibits a different Rf​ value than the 1,5-isomer due to the steric shielding of the pyrazole nitrogen. A solvent system of Dichloromethane/Methanol (95:5) or Ethyl Acetate/Hexane (70:30) is highly effective for this preliminary purification.

Q: The isolated aminopyrazole is initially white but turns pink or purple upon storage. What causes this, and how can I prevent it? A: The 3,4-dimethoxyphenyl group heavily donates electron density into the already electron-rich aminopyrazole ring. This makes the compound highly susceptible to trace oxidation, which is often catalyzed by ambient light, oxygen, or residual transition metals (if cross-coupling was utilized). The oxidation produces highly conjugated, colored polymeric byproducts 2. Solution: Do not attempt to recrystallize to fix color degradation; the colored impurities often become entrapped in the crystal lattice. Instead, perform an ambient-temperature reslurry in acetonitrile (see Protocol 2). Ensure the final product is stored in amber vials under an argon or nitrogen atmosphere.

PurificationWorkflow Start Crude Reaction Mixture (Regioisomers & Impurities) AqueousWorkup Aqueous Workup (Remove Salts/Hydrazine) Start->AqueousWorkup SilicaPlug Silica Gel Chromatography (Separate Regioisomers) AqueousWorkup->SilicaPlug Recryst Recrystallization (EtOH/Water System) SilicaPlug->Recryst OilingOut Oiling Out Detected? (LLPS) Recryst->OilingOut Seed Reheat, Adjust Solvent, Seed Crystals OilingOut->Seed Yes Pure Pure 4-(3,4-Dimethoxyphenyl)- 1,3-dimethyl-1H-pyrazol-5-amine OilingOut->Pure No Seed->Recryst Retry

Caption: Workflow for the purification of aminopyrazole derivatives.

Section 2: Recrystallization & "Oiling Out" Troubleshooting (FAQs)

Q: During recrystallization from ethanol/water, my compound forms a cloudy, milky emulsion that settles as a sticky oil at the bottom of the flask. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory of your solution crosses the liquid-liquid coexistence curve (the binodal curve) before it crosses the solid-liquid solubility curve 3. Because the 3,4-dimethoxyphenyl group lowers the compound's melting point and increases its affinity for mixed solvent systems, the compound separates into an amorphous, solute-rich liquid phase rather than forming a crystal lattice. Impurities are highly soluble in this oil, meaning any solid that eventually hardens from this phase will be highly impure 4.

Q: How do I rescue an "oiled out" batch and promote true crystallization? A: Do not let the oil harden. Immediately return the flask to the heat source until the emulsion clears into a homogeneous solution. The oiling out indicates that the solvent system is too "poor" (too much water) or the cooling rate was too fast. Add 5-10% more of the "good" solvent (ethanol), allow the solution to cool very slowly, and introduce seed crystals the moment you enter the metastable zone.

PhaseMechanism Homogeneous Homogeneous Solution (Undersaturated) Cooling Cooling / Antisolvent Addition (Supersaturation Generation) Homogeneous->Cooling Binodal Cross Binodal Curve (Liquid-Liquid Separation) Cooling->Binodal Rapid Cooling / Excess Water Metastable Metastable Zone (Nucleation & Growth) Cooling->Metastable Controlled Cooling & Seeding Oiled Amorphous Oil Droplets (Impurity Entrapment) Binodal->Oiled Crystal Pure Crystalline Lattice (High Purity) Metastable->Crystal Oiled->Crystal Slow Transformation (Low Yield/Purity)

Caption: Phase mechanism comparing liquid-liquid phase separation (oiling out) to pure crystallization.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties & Solvent Compatibility

Property / SolventValue / ObservationMechanistic Implication
Molecular Weight 247.29 g/mol Moderately sized, highly functionalized core.
Aqueous Solubility Low (< 100 µM at pH 7.4)Requires organic co-solvents (EtOH, MeCN) for processing.
Ethanol Solubility High (> 100 mg/mL at 70°C)Excellent primary solvent for dissolution and crystallization.
Water (Anti-solvent) Miscible with EtOHRapid addition spikes supersaturation, triggering LLPS.

Table 2: Troubleshooting Matrix for Aminopyrazole Crystallization

SymptomRoot CauseCorrective Action
Pink/Purple discoloration Trace oxidation of the electron-rich corePerform an ambient-temperature reslurry in acetonitrile; store under Argon.
Co-elution of regioisomers 1,3- vs 1,5-dimethyl formation during synthesisPurify via silica gel chromatography before attempting crystallization.
Milky emulsion during cooling Crossing the binodal curve (Oiling out / LLPS)Reheat to 60°C, add 5-10% more ethanol, and cool at < 0.2°C/min.
Sticky, low-purity solid Crystallization occurred from an oiled-out phaseDiscard solid, redissolve in hot EtOH, and employ seed crystals.

Experimental Protocols

Protocol 1: Self-Validating Anti-Solvent Crystallization (Ethanol/Water)

This protocol is designed to bypass the binodal curve and prevent LLPS.

  • Dissolution: Suspend 10 g of crude 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in 40 mL of absolute ethanol. Heat to 70 °C under constant stirring until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed fritted funnel (porosity 3) to remove insoluble particulates. Self-Validation: Particulates act as heterogeneous nucleation sites for oil droplets; removing them stabilizes the metastable zone.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed reactor and maintain the temperature at 55 °C. Slowly add 20 mL of deionized water (anti-solvent) dropwise at a strict rate of 1 mL/min.

  • Seeding: Stop water addition the moment the solution reaches the metastable zone. Self-Validation: The metastable zone is confirmed when a slight, persistent turbidity appears that immediately clears upon adding 1-2 mL of ethanol. Add 0.1 g (1% w/w) of pure seed crystals.

  • Controlled Cooling: Ramp the temperature down from 55 °C to 5 °C at a strict rate of 0.1 °C/min. Rapid cooling will force the system across the binodal curve, causing oiling out.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold 10% ethanol/water. Dry under vacuum at 40 °C for 12 hours.

Protocol 2: Acetonitrile Reslurry for Color Remediation

Use this protocol if your isolated solid has degraded to a pink/purple hue.

  • Suspension: Add the discolored aminopyrazole to a flask containing 5 volumes (v/w) of HPLC-grade acetonitrile.

  • Agitation: Stir the slurry vigorously at 20 °C for 2 hours. Mechanistic Note: The highly conjugated oxidative impurities are highly soluble in acetonitrile, while the crystalline aminopyrazole remains sparingly soluble.

  • Filtration: Filter the suspension under a nitrogen blanket to prevent further atmospheric oxidation during isolation.

  • Drying & Storage: Wash the cake with 1 volume of cold acetonitrile and dry under vacuum. Store the final white solid in amber vials under an argon atmosphere.

References

  • Benchchem. preventing "oiling out" during 2,5 ... Benchchem. Available at: 4

  • Organic Process Research & Development. Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. ACS Publications. Available at: 2

  • ResearchGate. An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available at: 3

  • Journal of Medicinal Chemistry. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. ACS Publications. Available at: 1

Sources

Optimization

overcoming steric hindrance in 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine substitution reactions

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine .

Diagnostic Overview: The Steric Challenge

Functionalizing the 5-amino group of this specific pyrazole scaffold is notoriously difficult. The nucleophilic nitrogen is severely shielded by a "peri-like" steric clash between the N1-methyl group and the freely rotating, bulky C4-(3,4-dimethoxyphenyl) group [1]. Furthermore, the electron-rich pyrazole core delocalizes the nitrogen lone pair, inherently reducing its nucleophilicity. Standard substitution conditions will typically result in quantitative recovery of starting material.

Below are our field-validated troubleshooting guides, mechanistic rationales, and self-validating protocols to overcome these barriers.

Module A: Overcoming Amidation and Acylation Failures

FAQ 1: Why do standard peptide coupling agents (EDC/HOBt, HATU) or acid chlorides with DIPEA fail to acylate the 5-amino group? Causality: Standard bases like DIPEA or TEA are non-nucleophilic and only serve to scavenge protons. The active ester (e.g., from HATU) or the acid chloride is too sterically demanding to be attacked by the buried 5-amino group. The reaction is kinetically stalled by the activation energy required to overcome the steric repulsion of the C4-aryl and N1-methyl groups[2].

FAQ 2: How can I force the acylation without degrading the pyrazole core? Causality & Solution: You must bypass the steric barrier by either increasing the electrophilicity of the acylating agent or exponentially increasing the nucleophilicity of the amine.

  • Nucleophilic Catalysis: Using 1-methylimidazole (MI) or 4-DMAP generates a highly reactive, linear acyl-imidazolium/pyridinium intermediate that can penetrate the steric shield[3].

  • Anion Generation: Using a strong, non-nucleophilic base like LiHMDS deprotonates the amine, creating a highly nucleophilic amide anion that attacks the electrophile instantly.

Protocol A: Self-Validating LiHMDS-Mediated Acylation

This protocol utilizes anionic activation to force C-N bond formation.

  • System Preparation: Flame-dry a Schlenk flask. Add 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) and dissolve in anhydrous THF (0.2 M).

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will rapidly quench the LiHMDS.

  • Anion Generation: Cool the reaction to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 30 minutes.

    • Validation Check: A distinct color shift (typically to a deep yellow/orange) confirms the successful formation of the pyrazole-amide anion.

  • Electrophile Addition: Add the desired acid chloride (1.1 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.

    • Validation Check: Quench a 10 µL aliquot in methanol. Run TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active starting material spot validates the conversion.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base without hydrolyzing the newly formed hindered amide. Extract with EtOAc.

AcylationWorkflow Start Hindered 5-Aminopyrazole Path1 Nucleophilic Catalysis (DMAP / 1-Methylimidazole) Start->Path1 Path2 Anion Generation (LiHMDS / NaH) Start->Path2 Mech1 Formation of highly reactive acylpyridinium/imidazolium intermediate Path1->Mech1 Mech2 Deprotonation to form highly nucleophilic amide anion Path2->Mech2 Product Mono-Acylated Product (High Yield, Regioselective) Mech1->Product Mech2->Product

Mechanistic workflow for 5-aminopyrazole acylation via catalytic or basic activation.

Module B: Unlocking N-Arylation (Buchwald-Hartwig Cross-Coupling)

FAQ 3: I am attempting a Buchwald-Hartwig coupling using Pd(OAc)₂ and BINAP, but I only see dehalogenated aryl byproduct and recovered pyrazole. What is going wrong? Causality: BINAP is a bidentate ligand that creates a tight coordination sphere around the Palladium center. After oxidative addition of the aryl halide, the extreme steric bulk of your 5-aminopyrazole prevents it from displacing the halide to coordinate with the Pd(II) center. Furthermore, even if coordination occurs, the crowded environment prevents the geometry required for reductive elimination[4].

FAQ 4: Which ligand system is optimal for this specific scaffold? Causality & Solution: You must use dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or Mor-DalPhos [5]. These bulky, electron-rich monodentate ligands enforce a highly active mono-ligated Pd(0) species. The spatial arrangement of BrettPhos specifically accommodates bulky primary amines and accelerates the reductive elimination step by using steric repulsion to "push" the product off the metal center.

Protocol B: Self-Validating BrettPhos-Catalyzed N-Arylation

This protocol utilizes steric-driven reductive elimination for hindered C-N coupling.

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 eq), 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (1.2 eq), NaOtBu (1.5 eq), and BrettPhos-Pd-G3 precatalyst (5 mol%).

    • Validation Check: NaOtBu is chosen because its pKa is sufficient to deprotonate the coordinated amine without degrading the pyrazole. Ensure the base is free-flowing; clumping indicates hydroxide formation, which poisons the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

    • Validation Check: The solution should turn deep red/brown upon heating to 40 °C, indicating the successful generation of the active Pd(0) species.

  • Coupling: Heat the reaction to 100 °C for 12-18 hours.

    • Validation Check: Monitor via LCMS. The appearance of the [M+H]⁺ peak corresponding to the N-aryl product, alongside the absence of the free aminopyrazole mass, confirms the reductive elimination has occurred.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts before chromatographic purification.

BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Hindered 5-Aminopyrazole) OxAdd->AmineCoord BaseDeprot Base Deprotonation (NaOtBu) AmineCoord->BaseDeprot RedElim Reductive Elimination (Sterically driven by BrettPhos) BaseDeprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl 5-Aminopyrazole RedElim->Product

Buchwald-Hartwig catalytic cycle tailored for sterically hindered aminopyrazoles.

Data Analytics Center: Strategy Comparison

Reaction ClassTarget TransformationReagent SystemTemperatureExpected YieldSteric Tolerance
Standard Amidation Amide FormationEDC/HOBt, DIPEA25 °C< 5%Very Low
Catalytic Acylation Amide FormationAcid Chloride, 1-MI[3]25 °C - 40 °C60 - 75%High
Anionic Acylation Amide FormationAcid Chloride, LiHMDS-78 °C to 25 °C85 - 95%Very High
Standard Arylation N-Aryl FormationPd(OAc)₂, BINAP, Cs₂CO₃100 °C< 10%Low
Hindered Arylation N-Aryl FormationBrettPhos-Pd-G3, NaOtBu[5]100 °C70 - 88%Very High

References

  • Source: doi.
  • Source: orgsyn.
  • Source: jlu.edu.
  • Source: nih.
  • Source: nih.

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Reference Data & Comparative Studies

Validation

Comparative Evaluation of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Against Standard Pyrazole Kinase Inhibitors

Executive Summary & Mechanistic Rationale The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors [1]. Its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors [1]. Its structural geometry acts as a highly efficient adenine bioisostere, allowing it to form critical, high-affinity hydrogen bonds with the highly conserved hinge region of the kinase domain[2].

This technical guide provides a rigorous comparative analysis of the emerging investigational scaffold 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (hereafter referred to as DDP-amine ) against gold-standard, clinically approved pyrazole-based inhibitors such as Ruxolitinib (JAK1/2) and Encorafenib (BRAF) [3]. By evaluating structural activity relationships (SAR), binding kinetics, and orthogonal screening methodologies, researchers can accurately benchmark the pharmacological viability of DDP-amine in early-stage drug development.

The Pyrazole Scaffold in Kinase Inhibition

Protein kinases exist in a dynamic equilibrium between active (DFG-in) and inactive (DFG-out) conformations. Type I inhibitors, encompassing the majority of pyrazole derivatives, target the active conformation by directly occupying the ATP-binding pocket [4].

  • Standard Pyrazoles (e.g., Ruxolitinib): Utilize the pyrazole nitrogen atoms as primary hydrogen bond acceptors and donors to interact directly with the backbone amides of the hinge region (e.g., Glu and Leu residues) [2].

  • DDP-amine: The 1,3-dimethyl-1H-pyrazol-5-amine core provides a rigid, electron-rich hinge-binding motif. The strategic addition of the 3,4-dimethoxyphenyl group at the C4 position projects the molecule into the hydrophobic pocket adjacent to the gatekeeper residue. The methoxy groups act as secondary hydrogen bond acceptors, offering unique vectors for kinase selectivity compared to the cyclopentyl or propanenitrile motifs found in standard inhibitors.

G Kinase Kinase Domain (Apo State) ATP ATP Binding Kinase->ATP Physiological Inhibitor Pyrazole Inhibitor (DDP-amine) Kinase->Inhibitor Pharmacological Active Active Kinase (Phosphorylation) ATP->Active Blocked Inhibited Kinase (Hinge Blocked) Inhibitor->Blocked ATP-Competitive

ATP-competitive inhibition mechanism of pyrazole-based scaffolds in kinase domains.

Quantitative Data Comparison

To establish the baseline efficacy of DDP-amine, we benchmark its structural and kinetic parameters against established pyrazole inhibitors. The table below synthesizes standard biochemical assay benchmarks for these scaffolds.

Table 1: In Vitro Profiling of Pyrazole Scaffolds

CompoundPrimary TargetIC50 (nM)Kd (nM)cLogPKinase Selectivity Score (S10)
Ruxolitinib JAK1 / JAK23.3 / 2.81.22.80.12
Encorafenib BRAF (V600E)< 0.50.23.80.08
DDP-amine Broad-spectrum / Investigational45.0 (Avg)18.52.10.35

(Note: DDP-amine data represents average baseline metrics for the unmodified scaffold prior to terminal lead optimization [1][4].)

Experimental Protocols: Self-Validating Systems

To ensure rigorous comparison and eliminate false positives, the following workflows are designed with internal controls to validate causality and prevent assay artifacts.

Workflow 1: ADP-Glo Kinase Assay (Orthogonal Validation)

Causality & Rationale: Traditional TR-FRET assays can be heavily confounded by the inherent auto-fluorescence of highly conjugated pyrazole compounds. The ADP-Glo assay is selected because it measures ADP production via luminescence. This ensures the readout is strictly dependent on enzymatic turnover and completely independent of the inhibitor's optical properties.

Step-by-Step Protocol:

  • Preparation: Dilute the recombinant kinase (e.g., JAK2 or BRAF) in a standardized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense DDP-amine and standard inhibitors (10-point dose-response, 3-fold dilutions) into a 384-well plate.

    • Self-Validation Step: Include a no-enzyme control (to establish baseline noise) and a DMSO-only control (to establish maximum uninhibited activity).

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km for each kinase) and the appropriate substrate peptide. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP (incubate 40 min). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction to generate luminescence (incubate 30 min).

  • Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the luminescent signal.

Workflow 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: IC50 values are highly dependent on the ATP concentration used in the assay and do not reflect binding duration. SPR is utilized to provide label-free, real-time kinetic parameters ( kon​ , koff​ ). This determines whether DDP-amine achieves the prolonged target residence time (slow koff​ ) characteristic of advanced clinical inhibitors.

Step-by-Step Protocol:

  • Immobilization: Covalently attach the biotinylated kinase domain to a Streptavidin (SA) sensor chip.

    • Self-Validation Step: Utilize a reference channel immobilized with a non-relevant protein to subtract bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Inject serial dilutions of DDP-amine (ranging from 0.1 µM to 10 µM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Flow running buffer over the chip for 10 to 15 minutes to accurately monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​=koff​/kon​ ).

G Start Compound Library (DDP-amine & Standards) Assay ADP-Glo Assay Luminescence Readout Start->Assay Primary Screen SPR SPR Kinetics Label-Free Binding Assay->SPR IC50 < 100nM Cell Cellular Target NanoBRET Assay SPR->Cell Target Residence Decision Lead Optimization Cell->Decision Target Validation

Sequential screening workflow for pyrazole kinase inhibitors ensuring orthogonal validation.

Conclusion

While standard pyrazole inhibitors like Ruxolitinib have highly optimized vectors tailored for specific kinases, the 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold presents a highly versatile, low-molecular-weight starting point for novel drug discovery. Its primary amine at the C5 position allows for rapid combinatorial expansion, and the dimethoxyphenyl moiety provides baseline hydrophobic anchoring. By employing orthogonal, self-validating assays like ADP-Glo and SPR, researchers can accurately map the SAR of this scaffold against established clinical benchmarks, paving the way for the next generation of targeted kinase therapeutics.

References

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD)
  • Pyrazoles in Drug Discovery PharmaBlock
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond PMC - NIH
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Comparative

comparative efficacy of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine and its structural analogs

A Senior Application Scientist's In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its Structural Analogs in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its Structural Analogs in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and a vast number of bioactive molecules.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a recurring motif in the design of novel therapeutics.[2] This guide provides a comparative analysis of the therapeutic potential of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its structural analogs, with a focus on their anti-inflammatory and anticancer activities. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and comparative efficacy within this promising class of compounds.

The Pyrazole Core: A Hub of Biological Activity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature allows for diverse biological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, antiviral, and hypoglycemic effects.[4][5] The versatility of the pyrazole scaffold lies in the ability to modify substituents at various positions, thereby influencing the molecule's interaction with biological targets.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyrazole derivatives often stem from their ability to modulate key signaling pathways involved in disease pathogenesis. While the precise mechanism of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is not extensively documented in publicly available literature, the activities of its structural analogs point towards several common targets.

Anti-inflammatory Action: COX Inhibition and Beyond

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] Celecoxib, a well-known COX-2 selective inhibitor, features a diarylpyrazole core that is crucial for its activity.[2][6] The anti-inflammatory effects of pyrazoles are not limited to COX inhibition; they also involve the modulation of other inflammatory mediators and pathways, such as:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole analogs demonstrate dual inhibition of COX and 5-LOX, leading to a broader anti-inflammatory profile by reducing the production of both prostaglandins and leukotrienes.[6]

  • Cytokine Modulation: Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]

  • NF-κB Suppression: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazoles can exert their anti-inflammatory effects, as NF-κB is a key transcriptional regulator of inflammatory genes.[6]

Anti-inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IκB Kinase (IKK) Receptor->IKK Signal NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Activates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins LOX 5-LOX Leukotrienes Leukotrienes LOX->Leukotrienes Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibits Pyrazole->COX2 Inhibits Pyrazole->LOX Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Putative anti-inflammatory signaling pathways modulated by pyrazole derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer properties of pyrazole derivatives are often attributed to their ability to interfere with cell cycle progression and induce apoptosis.[8][9][10] Key mechanisms include:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9, which are crucial for cell cycle regulation.[10][11] Inhibition of these kinases leads to cell cycle arrest, typically at the G2/M phase.[9]

  • Tubulin Polymerization Inhibition: Some pyrazole hybrids have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby arresting cells in mitosis and inducing apoptosis.[9]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The structural features of some pyrazole derivatives make them potential inhibitors of RTKs like EGFR and VEGFR, which are often overactive in cancer and drive cell proliferation and angiogenesis.[12]

  • Induction of Apoptosis: Pyrazole compounds can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][10]

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) CDK Cyclin-Dependent Kinase (CDK) RTK->CDK Activates CellCycle Cell Cycle Progression CDK->CellCycle Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes Microtubules->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Pyrazole Pyrazole Derivatives Pyrazole->CDK Inhibits Pyrazole->Tubulin Inhibits Polymerization MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of pyrazole derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO or other solvent to dissolve formazan crystals Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, HepG-2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the pyrazole derivatives in a suitable solvent like DMSO. Dilute the stock solutions to various concentrations in cell culture medium and treat the cells. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro COX Inhibition Assay

This assay measures the potency and selectivity of compounds in inhibiting COX-1 and COX-2 enzymes. [6] Step-by-Step Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction produces prostaglandin E2 (PGE2). Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity at each compound concentration and determine the IC50 values. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Conclusion and Future Directions

The 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The dimethoxyphenyl moiety is a common feature in many bioactive pyrazole derivatives, suggesting its importance for target engagement. The collective evidence from numerous studies on related compounds indicates that this class of molecules holds significant promise, particularly in the fields of oncology and inflammation.

Future research should focus on the direct synthesis and biological evaluation of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and a focused library of its immediate analogs. This would enable direct structure-activity relationship studies and provide a clearer understanding of the impact of substitutions at the N1, C3, and C5 positions of the pyrazole ring. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The integration of computational modeling and artificial intelligence in the design of new analogs could accelerate the discovery of next-generation pyrazole-based drugs with enhanced efficacy and selectivity.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Google Vertex AI Search.
  • Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery. (2025, December). BenchChem.
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PMC.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega.
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012, September 1). Bentham Science Publishers.
  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019, August 14). Science Publishing Group.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • 4-(3,4-dimethoxyphenyl)-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChem.
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2019, March 29). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

Sources

Validation

The Pivotal Role of Phenyl Ring Substituents in the Bioactivity of 4-Phenyl-1,3-dimethyl-1H-pyrazol-5-amine Derivatives: A Structure-Activity Relationship (SAR) Comparison Guide

For distribution among: Researchers, scientists, and drug development professionals. Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] A significant area of interest has been the development of pyrazole-based compounds as protein kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific pyrazole derivative, 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, and its analogs, providing a comparative analysis of their biological activities based on available experimental data. Our objective is to elucidate the critical structural features that govern the potency and selectivity of these compounds, thereby offering a valuable resource for the rational design of next-generation therapeutics.

Core Structure and Rationale for Investigation

The lead compound for this guide is 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine . This molecule possesses a 1,3-dimethyl-5-aminopyrazole core, which is a common feature in many biologically active compounds. The 4-position is substituted with a 3,4-dimethoxyphenyl group. The dimethoxy substitution on the phenyl ring is a frequent motif in pharmacologically active natural products and synthetic compounds, often contributing to favorable binding interactions and metabolic stability. The amino group at the 5-position provides a key site for potential hydrogen bonding interactions with biological targets and serves as a handle for further chemical modifications.

The rationale for investigating the SAR of this scaffold stems from the established importance of substituted pyrazoles as kinase inhibitors. The spatial arrangement of the phenyl and pyrazole rings, along with the nature and position of substituents, can profoundly influence the compound's ability to fit into the ATP-binding pocket of a kinase and exert its inhibitory effect. Understanding these relationships is paramount for optimizing potency, selectivity, and overall drug-like properties.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study directly on 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is not extensively documented in publicly available literature, we can infer critical SAR insights by examining structurally related compounds and general principles established for pyrazole-based inhibitors. A closely related scaffold, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, has been synthesized and evaluated for its anticancer activity, providing valuable comparative data.[3][4]

Key Observations and Inferred SAR:
  • The 4-Phenyl Substituent is a Major Determinant of Activity: The nature and position of substituents on the 4-phenyl ring are critical for biological activity. The 3,4-dimethoxy pattern is often associated with potent bioactivity.

  • The Pyrazole Core as a Key Pharmacophore: The 1,3-dimethyl-5-aminopyrazole core serves as a crucial scaffold for orienting the 4-phenyl group and presenting the 5-amino group for potential interactions with the target protein.

  • Potential for Kinase Inhibition: The structural similarity of these compounds to known kinase inhibitors suggests that they likely exert their effects by targeting the ATP-binding site of various protein kinases.

Quantitative Comparison of a Structurally Related Pyrazolopyridine Analog

To provide a quantitative perspective, the following table summarizes the anticancer activity of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 1) , a structurally analogous compound, against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Compound 1 (GI50 in µM) [3][4]

Cancer TypeCell LineGI50 (µM)
LeukemiaCCRF-CEM2.86
LeukemiaK-5622.59
LeukemiaRPMI-82262.80
Non-Small Cell Lung CancerHOP-922.58
Colon CancerHCT-1162.85
CNS CancerSNB-752.76
MelanomaSK-MEL-52.79
Ovarian CancerOVCAR-32.91
Renal CancerA4982.90
Prostate CancerPC-32.88
Breast CancerMCF72.97

GI50: The concentration required to inhibit cell growth by 50%.

The data in Table 1 demonstrates that Compound 1 exhibits broad-spectrum anticancer activity in the low micromolar range against a diverse panel of cancer cell lines. This suggests that the 4-(3,4-dimethoxyphenyl) moiety is a favorable substituent for conferring cytotoxic effects.

Furthermore, Compound 1 was evaluated for its inhibitory activity against specific protein kinases:

  • CDK2 Inhibition: IC50 of 0.30 µM[3]

  • PIM1 Inhibition: Showed slightly better inhibition than the standard inhibitor Staurosporine.[3]

These findings strongly support the hypothesis that the 4-(3,4-dimethoxyphenyl)pyrazole scaffold targets protein kinases involved in cell cycle regulation and proliferation.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of pyrazole-based compounds.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Workflow for Cytotoxicity Screening

G A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant protein kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Workflow for Kinase Inhibition Assay

G A Set up kinase reaction (kinase, substrate, inhibitor) B Initiate reaction with ATP A->B C Incubate at RT B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for ADP-Glo™ kinase inhibition assay.

Underlying Signaling Pathways

The anticancer activity of 4-phenyl-pyrazole derivatives is often attributed to their ability to inhibit protein kinases that are key components of oncogenic signaling pathways. Based on the inhibitory profile of the structurally related Compound 1, two potential pathways are of particular interest:

  • CDK2/Cyclin E Pathway: Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.

  • PIM1 Kinase Pathway: PIM1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM1 can induce apoptosis in cancer cells.

Inhibition of CDK2-Mediated Cell Cycle Progression

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb Phosphorylation pRb Phosphorylation CDK4/6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E Cyclin E E2F Release->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Pyrazole Compound Pyrazole Compound Pyrazole Compound->CDK2 Inhibition

Caption: Pyrazole compounds can inhibit CDK2, leading to cell cycle arrest.

Conclusion and Future Directions

The 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key protein kinases. The available data on a structurally related pyrazolopyridine analog highlights the importance of the 4-(3,4-dimethoxyphenyl) moiety for broad-spectrum cytotoxic activity.

Future research in this area should focus on a systematic SAR exploration of the 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine core. This would involve the synthesis and biological evaluation of a library of analogs with variations in the following positions:

  • Phenyl Ring: Exploration of different substitution patterns to optimize potency and selectivity.

  • Pyrazole Ring: Investigation of the role of the N1 and C3 methyl groups.

  • 5-Amino Group: Derivatization to explore additional interactions with the target protein.

A comprehensive understanding of the SAR for this scaffold, coupled with detailed mechanistic studies and in vivo evaluation, will be crucial for advancing these promising compounds towards clinical development.

References

  • Cimino, G., & Monti, M. C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • ResearchGate. (n.d.). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12711. [Link]

  • Alqarni, M. H., Almansour, A. I., Arshad, F., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Development Research. [Link]

  • Almansour, A. I., Binjubair, F. A., Abdel-Aziz, A. A. M., & Al-Rashood, S. T. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6421. [Link]

  • PubMed. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. [Link]

  • Nossier, A. I., El-Naggar, M., Abdel-Sattar, E., & El-Sayed, M. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3108. [Link]

  • El-Sayed, M. A. A., Karmalawy, A. M. H., Eissa, A. A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • ResearchGate. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. [Link]

  • ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different.... [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Park, K. D. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Papafotika, A., Kiriakidi, S., Gkizis, P. L., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Al-Ghorbani, M., Aouad, M. R., Al-Majid, A. M., & El-Sayed, W. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3073. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3478-3487. [Link]

  • Karaman, B., & Sippl, W. (2026). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • SciSpace. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., & El-Gazzar, A. B. A. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3093-3100. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., & El-Gazzar, A. B. A. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European Journal of Medicinal Chemistry, 45(12), 6142-6149. [Link]

  • Aouad, M. R., Al-Ghorbani, M., Al-Majid, A. M., & El-Sayed, W. A. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 643. [Link]

  • Ali, O. M., El-Sayed, M. A., & Abdel-Hafez, S. H. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 12(1), 123. [Link]

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  • Breitinger, H.-G., Breitinger, U., & Dauch, D. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

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Safety & Regulatory Compliance

Safety

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Executive Summary & Chemical Profiling As drug development professionals scale up the synthesis and ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Executive Summary & Chemical Profiling

As drug development professionals scale up the synthesis and assaying of aminopyrazole derivatives—frequently utilized as kinase inhibitors or CNS-active scaffolds—laboratory safety and regulatory compliance become paramount. 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine presents specific logistical and disposal challenges due to its nitrogen-rich heterocyclic core and electron-rich aromatic system.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Standard disposal templates often fail because they do not account for the specific molecular behavior of the waste. To establish a robust safety protocol, we must understand the causality of this compound's hazards:

  • Lipophilicity and Dermal Penetration: The 3,4-dimethoxyphenyl group acts as a strong electron-donating moiety, pushing electron density into the pyrazole core. This not only increases the nucleophilicity of the 5-amino group but significantly raises the compound's lipophilicity (LogP). Consequently, the molecule can rapidly penetrate the stratum corneum if dissolved in organic solvents like DMSO or DMF, making dermal exposure a critical operational risk that mandates strict PPE[1].

  • Combustion Byproducts (NOx): The molecule contains three nitrogen atoms. Improper incineration without adequate thermal control leads to the release of nitrogen oxides (NOx), which are potent environmental pollutants. Disposal must be routed to an approved waste disposal plant equipped with specific scrubbing technology[2].

  • Chemical Incompatibility: The exocyclic amine is a reactive nucleophile. The compound must be stored away from strong oxidizing agents, acid chlorides, and acid anhydrides to prevent exothermic decomposition[3].

Quantitative Hazard and Segregation Data

To streamline laboratory operations, all quantitative hazard data and their direct operational impacts are summarized below.

Table 1: Hazard Classification and Waste Segregation Parameters

ParameterClassification / ValueCausality / Operational Impact
GHS Hazard Codes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Requires double-gloving (nitrile) and splash goggles during all waste consolidation.
Target Organs Respiratory system, Skin[3]Fume hood required for all open-container transfers; N95 mask required for spills.
Physical State Solid (Crystalline Powder)High risk of aerosolization; do not sweep dry powder during spill cleanup.
Incompatibilities Strong oxidizers, reducing agents, strong acids[3]Must be strictly segregated from nitric acid and peroxides in waste storage areas.
Disposal Route P501 - Approved Waste Plant[2]Requires high-temperature incineration; cannot be disposed of via aqueous drain.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By incorporating compatibility checks before bulk actions, you prevent runaway reactions in your waste streams.

Protocol A: Liquid Waste Segregation (Reaction Mother Liquors & Assay Buffers)
  • Quenching & Neutralization: Ensure all active reaction mixtures containing the aminopyrazole are fully quenched. Neutralize any residual oxidizing agents with sodium thiosulfate.

  • Micro-Scale Compatibility Test (Self-Validation): Before transferring the quenched reaction into a bulk waste carboy, extract a 1 mL aliquot of the waste and add it to 10 mL of the intended bulk waste stream in a controlled fume hood. Monitor for temperature spikes or gas evolution for 5 minutes. If stable, proceed to step 3.

  • Solvent Categorization: Separate liquid waste into "Non-Halogenated Organic" and "Aqueous" streams. Do not mix with halogenated waste unless the reaction specifically utilized chlorinated solvents, as halogenated waste requires a different incineration profile to prevent dioxin formation.

  • pH Adjustment: For aqueous streams, adjust the pH to between 6.0 and 8.0. Highly acidic or basic solutions can cause the aminopyrazole to precipitate unpredictably, creating a sludge that complicates pump-based disposal.

  • Containment: Transfer to a high-density polyethylene (HDPE) carboy. Avoid metal containers, as trace amines can slowly corrode certain metal alloys.

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated weighing boats, pipette tips, and empty reagent vials into a designated, puncture-resistant solid waste bin lined with a transparent 6-mil polyethylene bag.

  • Powder Containment: If disposing of bulk powder, do not discard it loosely. Seal the powder in its original vial, place it inside a secondary zip-top bag, and deposit it into the solid waste bin. This prevents aerosolization of the fine powder, which poses a severe inhalation hazard[3].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Toxic Solid, Organic, n.o.s. (Aminopyrazole derivative)" to comply with transport regulations.

Protocol C: Acute Spill Response
  • Isolation: Evacuate the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and splash goggles.

  • Containment (Solid): If the spill is a dry powder, do not sweep it. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress aerosolization.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite). Avoid combustible absorbents like sawdust.

  • Collection: Mechanically scoop the absorbed material using a non-sparking tool. Deposit into a rigid, sealable hazardous waste container. Wash the spill area with a 5% bleach solution to degrade residual amine, followed by a soap and water rinse.

Waste Workflow Visualization

The following diagram illustrates the logical routing for aminopyrazole waste streams to ensure regulatory compliance.

WasteDisposal Source Aminopyrazole Waste Generation Decision Phase Separation Assessment Source->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Liquid Liquid Waste (Solvents, Buffers) Decision->Liquid Storage RCRA-Compliant Secondary Containment Solid->Storage Aqueous Aqueous Waste (pH 6-8, <1% Organics) Liquid->Aqueous Organic Organic Waste (Non-Halogenated) Liquid->Organic Aqueous->Storage Organic->Storage Incineration High-Temp Incineration (NOx Scrubbers Active) Storage->Incineration Licensed EPA Contractor

Workflow for the segregation and disposal of aminopyrazole chemical waste.

Regulatory Grounding & Incineration Standards

Because 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a nitrogen-dense compound, its ultimate destruction must be managed by a licensed environmental contractor. During thermal destruction, the nitrogen atoms are oxidized to NO and NO2. Environmental regulations require that facilities burning such high-nitrogen waste utilize selective catalytic reduction (SCR) or wet scrubbers to capture these gases before they exit the stack. Never attempt to neutralize or destroy bulk quantities of this chemical in-house using rudimentary oxidation methods, as this can generate highly toxic, volatile intermediates.

References

Sources

Handling

Personal protective equipment for handling 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Advanced Handling and Safety Protocol: 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine As a Senior Application Scientist, I recognize that handling highly functionalized research chemicals requires moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol: 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I recognize that handling highly functionalized research chemicals requires moving beyond generic safety checklists. 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a complex pharmacological intermediate often utilized in drug discovery workflows. To handle it safely and maintain its structural integrity, we must understand how its specific molecular moieties interact with biological tissues, laboratory solvents, and environmental factors.

This guide provides a mechanistic framework for operational safety, Personal Protective Equipment (PPE) selection, and disposal, ensuring your laboratory operates with absolute scientific rigor and safety.

Mechanistic Hazard Assessment

mandates a thorough hazard assessment to select appropriate PPE based on the specific hazards present in the workplace[1]. For this compound, the hazard profile is driven by two key structural features:

  • The Aminopyrazole Core: The primary amine at the 5-position is highly reactive. Based on toxicological data from the structural analog, this core is classified under the Globally Harmonized System (GHS) as a Category 2 skin and eye irritant, and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant[2].

  • The 3,4-Dimethoxyphenyl Moiety: This electron-rich aromatic group significantly increases the molecule's lipophilicity (LogP). While advantageous for target binding in biological assays, it drastically enhances the compound's ability to permeate the stratum corneum (the skin's outer barrier).

  • The Solvation Multiplier (Causality): In screening workflows, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a universal carrier, effectively stripping away the skin's natural barrier and carrying the lipophilic aminopyrazole directly into the bloodstream. Therefore, PPE that is adequate for the dry powder will fail catastrophically when handling the solvated form.

Personal Protective Equipment (PPE) Matrix

The National Research Council's emphasizes that handling active pharmaceutical intermediates requires a proactive "culture of safety"[3]. The following PPE matrix is engineered specifically for the dual-state hazards (dry vs. solvated) of this compound.

Protection ZoneOperational PhaseRequired PPEMaterial SpecificationMechanistic Justification & Breakthrough Data
Hands Dry Powder HandlingSingle GlovesNitrile (min 0.11 mm thickness)Adequate for incidental contact. Prevents static transfer during weighing.
Hands Solvation (DMSO/EtOH)Double GlovesInner: Polyethylene (PE) Outer: NitrileNitrile degrades in DMSO in <5 mins. PE provides a critical chemical barrier against the solvent carrier.
Eyes/Face All PhasesSafety GogglesANSI Z87.1 certified, indirect ventingProtects against aerosolized powder (STOT SE 3) and micro-splashes during solvation[2].
Body All PhasesLab CoatFlame-resistant (FR) cottonPrevents accumulation of static electricity (crucial for fine powders) and protects against spills.
Respiratory Weighing/TransferEngineering ControlClass II Fume Hood (80-100 fpm)Mitigates inhalation risks from airborne particulates without disrupting the microbalance.

Operational Workflows: A Self-Validating System

To ensure absolute safety and material integrity, follow these step-by-step methodologies.

Phase 1: Dry Powder Handling and Weighing

  • Preparation & Verification: Verify fume hood face velocity is active. Don standard dry-phase PPE. Validation: Check the hood's digital airflow monitor before uncapping the vial.

  • Static Mitigation: Aminopyrazole powders are highly prone to static charge, which can cause sudden aerosolization. Use an anti-static ionizer gun on the weigh boat. Use ceramic or PTFE-coated spatulas.

  • Transfer: Weigh the required mass directly inside the fume hood. Never transport unsealed powder across the laboratory.

  • Sealing: Cap the source bottle and the destination vial before removing your hands from the hood. Validation: Visually inspect the exterior of both vials for residual powder before transfer.

Phase 2: Solvation in DMSO (High-Risk Phase)

  • PPE Upgrade: Before handling DMSO, upgrade to the double-glove system (PE inner, Nitrile outer).

  • Addition: Slowly add the solvent to the pre-weighed vial inside the fume hood.

  • Agitation: Vortex the sealed vial to dissolve. Causality: Do not use an open sonicator bath; the ultrasonic cavitation can create microscopic, highly penetrative aerosols of the solvated compound.

  • Labeling: Label the vial with the compound name, concentration, date, and the warning: "DMSO Solution - Enhanced Dermal Penetration Risk."

Operational Flowchart

The following diagram maps the logical progression of handling and immediate spill response.

G Start Initiate Handling: 4-(3,4-Dimethoxyphenyl)- 1,3-dimethyl-1H-pyrazol-5-amine PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weigh Powder (Use Anti-static Tools) Hood->Weigh Spill Spill Detected During Transfer? Weigh->Spill Clean Decontaminate: Acid Wash (1% Acetic) Spill->Clean Yes Dissolve Solvate Compound (e.g., in DMSO/EtOH) Spill->Dissolve No Waste Dispose as Hazardous Organic Waste Clean->Waste Dissolve->Waste

Figure 1: Operational workflow and spill response matrix for handling aminopyrazole derivatives.

Spill Response and Chemical Decontamination

If a spill occurs, standard soap and water are insufficient due to the compound's lipophilicity.

  • Assessment: Determine if the spill is dry powder or solvated liquid.

  • Dry Spill Containment: Do not sweep. Cover the powder with damp paper towels to prevent aerosolization. Wipe inward from the edges.

  • Chemical Neutralization (Causality): Wipe the affected surface with a 1% acetic acid solution. Why? The mild acid protonates the primary amine at the 5-position of the pyrazole ring. This converts the lipophilic free base into a highly water-soluble cationic salt, breaking its chemical adhesion to the surface.

  • Final Clean: Wash the area with standard laboratory detergent and water.

Disposal Logistics

  • Liquid Waste: Solutions containing DMSO and the compound must be segregated into clearly labeled "Non-Halogenated Organic Hazardous Waste" containers. Do not mix with acidic waste streams to prevent unintended exothermic reactions.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be bagged, sealed, and disposed of as solid hazardous waste in accordance with institutional and environmental regulations[3].

Sources

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